molecular formula C21H14N5NaO6S B10825793 PHPS1 sodium

PHPS1 sodium

Cat. No.: B10825793
M. Wt: 487.4 g/mol
InChI Key: MNHVHZFYTKWRFD-UHFFFAOYSA-M
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Description

PHPS1 sodium is a useful research compound. Its molecular formula is C21H14N5NaO6S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N5NaO6S

Molecular Weight

487.4 g/mol

IUPAC Name

sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1

InChI Key

MNHVHZFYTKWRFD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

PHPS1 Sodium Salt: A Technical Guide to its Discovery, Synthesis, and Application as a Selective Shp2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PHPS1 sodium salt, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the in silico discovery of PHPS1, a proposed synthetic route, and key experimental protocols for its characterization. Quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate understanding and application in a research and drug development context.

Discovery of this compound Salt

PHPS1 was identified as a potent and selective inhibitor of Shp2 through a high-throughput in silico screening of small molecule libraries.[1] This computational approach aimed to identify compounds that could bind to the catalytic site of Shp2. The chemical structure of this compound salt is 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt.[2][3]

The in silico modeling predicted a high binding affinity of PHPS1 to the Shp2 active site, which was subsequently confirmed through in vitro enzymatic assays.[1] These assays demonstrated that PHPS1 is a selective inhibitor of Shp2, exhibiting significantly lower activity against other closely related phosphatases such as Shp1 and PTP1B.

Proposed Synthesis of this compound Salt

Step 1: Synthesis of 4-Hydrazinylbenzenesulfonic acid

The synthesis of the key intermediate, 4-hydrazinylbenzenesulfonic acid, can be achieved from sulfanilic acid. The process involves the diazotization of sulfanilic acid, followed by reduction of the resulting diazonium salt.

Experimental Protocol:

  • Dissolve sulfanilic acid in an aqueous solution of sodium carbonate.

  • Cool the solution and add concentrated sulfuric acid.

  • Add a solution of sodium nitrite dropwise while maintaining a low temperature to form the diazonium salt.

  • Isolate the diazonium salt crystals by filtration.

  • Add the diazonium salt to a solution of sodium bisulfite to form the 2-(4-sulfophenyl)hydrazine-1-sulfonic acid intermediate.

  • Heat the solution of the intermediate with hydrochloric acid to induce reduction and hydrolysis, yielding 4-hydrazinylbenzenesulfonic acid.

  • Cool the solution to crystallize the product, which is then collected by filtration.

Step 2: Proposed Synthesis of the Pyrazolone Core

The pyrazolone core of PHPS1 can be synthesized through the condensation of a β-ketoester with a substituted hydrazine. For PHPS1, this would involve the reaction of an appropriate ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate derivative with phenylhydrazine.

Step 3: Proposed Final Assembly of PHPS1

The final step in the proposed synthesis is the coupling of the pyrazolone core with 4-hydrazinylbenzenesulfonic acid, likely through a condensation reaction, to form the hydrazone linkage. Subsequent treatment with a sodium base, such as sodium hydroxide or sodium ethoxide, would yield the final this compound salt.

Note: This proposed synthesis is based on general chemical principles for the formation of similar structures and has not been experimentally verified from the available literature. Researchers should consult specialized synthetic chemistry literature for detailed reaction conditions and optimization.

Quantitative Data

The following tables summarize the key quantitative data for this compound salt.

Table 1: Inhibitory Activity of PHPS1

TargetKi (μM)
Shp20.73
Shp2-R362K5.8
Shp110.7
PTP1B5.8
PTP1B-Q0.47

Table 2: In Vitro Anti-proliferative Activity of PHPS1

Cell LineCancer Type% Reduction in Cell Number (at 30 μM)
HT-29Colon Carcinoma74%
Caki-1Kidney Carcinoma0%

Experimental Protocols and Visualizations

Shp2 Signaling Pathway and Inhibition by PHPS1

Shp2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It plays a crucial role in activating the Ras-MAPK signaling pathway, which is frequently hyperactivated in human cancers. PHPS1 exerts its therapeutic effect by inhibiting the phosphatase activity of Shp2, thereby blocking downstream signaling.

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2->Ras Dephosphorylates inhibitory sites PHPS1 PHPS1 PHPS1->Shp2

Caption: Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental Workflow: HGF-Induced Cell Scattering Assay

This assay is used to evaluate the effect of PHPS1 on Shp2-mediated cell migration and scattering.

Cell_Scattering_Workflow start Start seed_cells Seed MDCK cells in 24-well plates start->seed_cells treat_phps1 Pre-treat cells with PHPS1 or vehicle seed_cells->treat_phps1 stimulate_hgf Stimulate with Hepatocyte Growth Factor (HGF) treat_phps1->stimulate_hgf incubate Incubate for 18-24 hours stimulate_hgf->incubate image_cells Image cells using phase-contrast microscopy incubate->image_cells analyze Analyze cell scattering and morphology image_cells->analyze end End analyze->end Pulmonary_Fibrosis_Workflow start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize induce_fibrosis Induce pulmonary fibrosis via intratracheal bleomycin instillation acclimatize->induce_fibrosis treat_phps1 Administer PHPS1 or vehicle (e.g., daily intraperitoneal injection) induce_fibrosis->treat_phps1 monitor Monitor mice for 14-21 days (body weight, clinical signs) treat_phps1->monitor sacrifice Sacrifice mice and collect lung tissue monitor->sacrifice analysis Analyze lung tissue: - Histology (Masson's Trichrome) - Collagen content (Hydroxyproline assay) - Gene expression (RT-qPCR) sacrifice->analysis end End analysis->end

References

PHPS1 Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of PHPS1 sodium salt, a selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical Properties

This compound salt is a potent and cell-permeable inhibitor of Shp2.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1177131-02-0[3]
Alternate CAS Number (Free Acid) 314291-83-3[4][5]
Molecular Formula C₂₁H₁₄N₅NaO₆S
Molecular Weight 487.42 g/mol
Appearance Red to brown solid
Solubility Soluble in DMSO (10 mg/mL, may require warming)
Storage Store at -20°C

Biological Activity and Mechanism of Action

PHPS1 is a selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways related to proliferation, differentiation, and survival. Shp2 is a key component of the Ras/ERK signaling pathway, and its dysregulation has been implicated in various cancers.

PHPS1 exerts its inhibitory effect by targeting the active site of Shp2 in a reversible and substrate-competitive manner. This inhibition leads to the suppression of Shp2-dependent downstream signaling, most notably the phosphorylation of Erk1/2. Interestingly, PHPS1 does not appear to affect the PI3K/Akt or Stat3 signaling pathways.

Inhibitory Activity

The inhibitory potency of PHPS1 against Shp2 and other related phosphatases is detailed in the table below.

TargetKᵢ (μM)IC₅₀ (μM)Reference
Shp20.732.1
Shp2-R362K5.8
Shp110.730
PTP1B5.819
PTP1B-Q0.47
ECPTP5.4
MptpA39

Signaling Pathway

The diagram below illustrates the role of Shp2 in the Ras/ERK signaling pathway and the inhibitory action of PHPS1. Growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment and activation of Shp2, which in turn activates the Ras/Raf/MEK/ERK cascade, promoting cell proliferation. PHPS1 blocks this pathway by directly inhibiting Shp2.

PHPS1_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Recruits Shp2 Shp2 RTK->Shp2 Activates Growth_Factor Growth_Factor Growth_Factor->RTK Binds Ras Ras Grb2/SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes Shp2->Ras PHPS1 PHPS1 PHPS1->Shp2 Inhibits

Caption: PHPS1 inhibits the Shp2-mediated Ras/ERK signaling pathway.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on studies investigating the effect of PHPS1 on the proliferation of various human tumor cell lines.

Objective: To determine the anti-proliferative effect of PHPS1 on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-435, HCT-116, HCT-15, PC-3, NCI-H661, Caki-1)

  • Appropriate cell culture medium and supplements

  • This compound salt

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of PHPS1 in DMSO.

  • Dilute the PHPS1 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 30 μM).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of PHPS1. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 6 days.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control.

Results: PHPS1 has been shown to reduce the cell number of various tumor cell lines, with effects ranging from no inhibition (Caki-1) to a 74% reduction (HT-29) at a concentration of 30 μM.

Western Blot Analysis of Erk1/2 Phosphorylation

This protocol is designed to assess the effect of PHPS1 on the phosphorylation of Erk1/2 in response to growth factor stimulation.

Objective: To determine if PHPS1 inhibits the phosphorylation of Erk1/2 in a dose- and time-dependent manner.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Hepatocyte Growth Factor/Scatter Factor (HGF/SF)

  • This compound salt

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MDCK cells to near confluence.

  • Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 μM) for different durations (e.g., 5, 15, 60, 120, 360 minutes).

  • Stimulate the cells with HGF/SF (e.g., 1 unit/mL).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Erk1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Erk1/2 to confirm equal protein loading.

Results: PHPS1 has been shown to inhibit HGF/SF-induced phosphorylation of Erk1/2 in a dose-dependent manner over a period of 15 minutes to 6 hours.

Western_Blot_Workflow Cell_Culture 1. Culture MDCK cells Pre_treatment 2. Pre-treat with PHPS1 Cell_Culture->Pre_treatment Stimulation 3. Stimulate with HGF/SF Pre_treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis SDS_PAGE 5. SDS-PAGE Lysis->SDS_PAGE Transfer 6. Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Incubate with anti-p-Erk1/2 Blocking->Primary_Ab Secondary_Ab 9. Incubate with secondary Ab Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Stripping 11. Strip Membrane Detection->Stripping Re_probing 12. Re-probe with anti-total-Erk1/2 Stripping->Re_probing

Caption: Workflow for Western blot analysis of Erk1/2 phosphorylation.

In Vivo Applications

PHPS1 has also demonstrated efficacy in in vivo models. In a study using LDL receptor-deficient (Ldlr-/-) mice fed a high-cholesterol diet, intraperitoneal administration of PHPS1 (3 mg/kg/day) during the final week of the diet led to a significant reduction in atherosclerotic plaque size. This atheroprotective effect is attributed to the inhibition of vascular smooth muscle cell proliferation via the Shp2/ERK pathway.

Conclusion

This compound salt is a valuable research tool for investigating the role of Shp2 in various cellular processes and disease models. Its selectivity and cell permeability make it a suitable compound for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and applications to aid researchers in their experimental design.

References

PHPS1 Sodium Salt: A Selective Inhibitor of Shp2 Protein Tyrosine Phosphatase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in intracellular signaling cascades.[1][2] It is a key component downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades.[3][4] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various human cancers, including juvenile myelomonocytic leukemia and several solid tumors, establishing Shp2 as a bona fide oncogene.[5] This has positioned Shp2 as an attractive therapeutic target for the development of novel anti-cancer agents.

PHPS1 sodium salt has been identified as a potent, cell-permeable, and selective inhibitor of Shp2. Discovered through high-throughput in silico screening, this phenylhydrazonopyrazolone sulfonate compound competitively binds to the catalytic site of Shp2, effectively blocking its enzymatic activity. This technical guide provides a comprehensive overview of this compound salt, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of its effects on key signaling pathways.

Mechanism of Action and Specificity

PHPS1 acts as a competitive inhibitor of Shp2, binding to the active site of the phosphatase. The specificity of PHPS1 for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, is a key attribute. This selectivity is attributed to interactions with four critical amino acid residues located in the periphery of the Shp2 catalytic cleft: Lys-280, Asn-281, Arg-362, and His-426. Molecular modeling suggests that the sulfonate moiety of PHPS1 forms hydrogen bonds with residues in the PTP domain (Cys-459 to Arg-465), while the pyrazolone scaffold and the nitro group form hydrogen bonds with Asn-281 and Arg-362.

Data Presentation

Quantitative Inhibitory and Cellular Activity Data

The inhibitory potency and cellular effects of PHPS1 have been quantified across various studies. The following tables summarize these key metrics.

Target Inhibition Constant (Ki) IC50 Selectivity vs. Shp2 Reference
Shp20.73 µM2.1 µM-
Shp110.7 µM30 µM~15-fold
PTP1B5.8 µM19 µM~8-fold
Shp2-R362K5.8 µM--
PTP1B-Q0.47 µM--
Human Tumor Cell Line Inhibition of Proliferation (at 30 µM for 6 days) Reference
HT-2974%
HCT-116-
HCT-15-
MDA-MB-435-
PC-3-
NCI-H661-
Caki-10%

Signaling Pathways and Experimental Workflows

Shp2 Signaling and Inhibition by PHPS1

Shp2 is a crucial positive regulator in the RAS/MAPK signaling pathway. Upon activation by growth factors, Shp2 is recruited to phosphorylated receptors or adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of downstream effectors like Ras, Raf, MEK, and ultimately Erk1/2. PHPS1, by inhibiting Shp2, prevents these downstream activation events.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits and activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Survival Erk->Proliferation Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras promotes activation PHPS1 PHPS1 PHPS1->Shp2_active inhibits

Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of PHPS1 on Shp2.
Experimental Workflow for Assessing PHPS1 Activity

A typical workflow to evaluate the efficacy of PHPS1 involves a series of in vitro and cell-based assays. This starts with enzymatic assays to determine direct inhibitory effects, followed by cellular assays to assess the impact on signaling pathways and cell proliferation.

G start Start enzymatic_assay In Vitro Shp2 Enzyme Inhibition Assay start->enzymatic_assay cell_culture Cell Culture (e.g., MDCK, HT-29) start->cell_culture determine_ki Determine Ki and IC50 enzymatic_assay->determine_ki end End determine_ki->end phps1_treatment Treat cells with PHPS1 cell_culture->phps1_treatment western_blot Western Blot for p-Erk, Erk, p-Akt, Akt phps1_treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, Soft Agar) phps1_treatment->proliferation_assay analyze_signaling Analyze Downstream Signaling Inhibition western_blot->analyze_signaling analyze_growth Analyze Inhibition of Cell Growth proliferation_assay->analyze_growth analyze_signaling->end analyze_growth->end

Caption: General experimental workflow for evaluating PHPS1 as a Shp2 inhibitor.

Experimental Protocols

In Vitro Shp2 Phosphatase Activity Assay

This protocol is designed to measure the direct inhibitory effect of PHPS1 on recombinant Shp2 enzyme activity.

Materials:

  • Recombinant human Shp2 protein

  • This compound salt

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PHPS1 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of PHPS1 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the Shp2 enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the phosphatase substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the substrate).

  • Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

  • Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Erk1/2 Phosphorylation (Western Blot)

This protocol assesses the effect of PHPS1 on the Shp2-mediated activation of the downstream effector Erk1/2 in a cellular context.

Materials:

  • Cell line known to have Shp2-dependent signaling (e.g., MDCK cells).

  • Cell culture medium and supplements.

  • Growth factor (e.g., Hepatocyte Growth Factor/Scatter Factor, HGF/SF).

  • This compound salt.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 µM) or vehicle (DMSO) for a specified duration (e.g., 30 minutes to 1 hour).

  • Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for a defined period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Erk1/2 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of Erk1/2 phosphorylation.

Cell Proliferation and Anchorage-Independent Growth Assays

These assays evaluate the impact of PHPS1 on the growth and tumorigenic potential of cancer cell lines.

A. MTT Assay for Cell Proliferation

Materials:

  • Human tumor cell lines (e.g., HT-29).

  • 96-well plates.

  • This compound salt.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of PHPS1 or vehicle control.

  • Incubate for an extended period (e.g., 6 days).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. Soft Agar Assay for Anchorage-Independent Growth

Materials:

  • Agar (low melting point and standard).

  • Cell culture medium.

  • 6-well plates.

  • Human tumor cell lines.

  • This compound salt.

Procedure:

  • Prepare a base layer of agar (e.g., 0.6% agar in culture medium) in each well of a 6-well plate and allow it to solidify.

  • Prepare a top layer by mixing a single-cell suspension of the tumor cells with low melting point agar (e.g., 0.3% agar in culture medium) and the desired concentration of PHPS1 or vehicle.

  • Carefully layer the cell-agar mixture on top of the base layer.

  • Allow the top layer to solidify and then add culture medium containing the respective concentration of PHPS1 on top.

  • Incubate the plates for 2-3 weeks, feeding the cells with fresh medium and PHPS1 every few days.

  • After the incubation period, stain the colonies (e.g., with crystal violet).

  • Count the number of colonies and measure their size to determine the effect of PHPS1 on anchorage-independent growth.

Conclusion

This compound salt stands out as a valuable research tool for investigating the biological roles of Shp2 and as a lead compound for the development of therapeutics targeting Shp2-dependent diseases. Its selectivity for Shp2 over other phosphatases allows for the specific interrogation of Shp2-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize PHPS1 in their studies of cancer biology, signal transduction, and drug discovery. Further optimization of this compound class may lead to the development of clinically effective treatments for a range of human malignancies and other disorders driven by aberrant Shp2 activity.

References

Foundational Research on Phenylhydrazono Pyrazolone Sulfonates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs and investigational candidates.[1] Since the synthesis of antipyrine in 1883, pyrazolone analogues have been explored for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] Modern research has expanded their pharmacological profile to include antimicrobial, antitumor, antioxidant, and neuroprotective activities.[1][3] This guide focuses on a specific, promising subclass: Phenylhydrazono Pyrazolone Sulfonates. These molecules merge the versatile pyrazolone core with a phenylhydrazone group and a sulfonate/sulfonamide moiety, creating a synergistic scaffold for targeting various biological endpoints, particularly in the context of neurodegenerative diseases and inflammation.

The incorporation of a sulfonamide group is a well-established strategy in drug design, known to enhance binding affinity to enzyme active sites, such as those in carbonic anhydrases and cholinesterases. The phenylhydrazono group contributes to the extended conjugation of the system and provides additional points for molecular interaction. This document provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these compounds, serving as a foundational resource for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of sulfonamide-bearing phenylhydrazono pyrazolone derivatives is typically achieved through a multi-step process, beginning with the diazotization of a substituted sulfanilamide, followed by a coupling reaction and subsequent cyclization.

General Synthetic Pathway

A widely adopted method involves a three-step reaction sequence:

  • Diazotization: A primary aromatic amine containing a sulfonamide group is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt is then coupled with a β-ketoester, such as ethyl acetoacetate, in a basic medium (e.g., sodium acetate in methanol). This reaction forms an intermediate arylhydrazone.

  • Cyclization: The intermediate is reacted with a hydrazine derivative (e.g., a substituted hydrazide) in a suitable solvent like ethanol with a catalytic amount of a base such as piperidine, under reflux, to yield the final 1-substituted pyrazolone ring.

The classical method for pyrazolone synthesis involves the condensation of hydrazines with β-ketoester compounds. Another approach involves the condensation reaction of phenylhydrazine with 4-acylpyrazolones.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization A Sulfonamide-bearing Aromatic Amine B Diazonium Salt A->B NaNO₂ / HCl 0-5 °C D Arylhydrazone Intermediate B->D label_BC Sodium Acetate Methanol C Ethyl Acetoacetate C->D F Phenylhydrazono Pyrazolone Sulfonate D->F label_DE Ethanol / Piperidine Reflux label_BC->D E Hydrazide Derivative E->F label_DE->F

Caption: General synthesis workflow for Phenylhydrazono Pyrazolone Sulfonates.
Experimental Protocol: Synthesis of 1-Substituted-benzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl diazenyl benzenesulfonamide derivatives

  • Diazonium Salt Formation: An appropriate sulfonamide derivative (e.g., sulfanilamide) is dissolved in a mixture of concentrated HCl and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Coupling Reaction: In a separate flask, ethyl acetoacetate is dissolved in methanol, and sodium acetate is added. This solution is also cooled to 0-10 °C. The previously prepared diazonium salt solution is added slowly to this mixture with constant stirring. The reaction is allowed to proceed for several hours, resulting in the formation of an ethyl 2-(2-(4-sulfamoylphenyl)hydrazono)-3-oxobutanoate intermediate.

  • Cyclization and Condensation: The arylhydrazone intermediate is dissolved in ethanol. A substituted hydrazide (e.g., benzohydrazide) and a few drops of piperidine are added. The reaction mixture is refluxed for 8-10 hours.

  • Purification: After cooling, the precipitated solid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to obtain the final product. The chemical structures are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Biological Activities and Quantitative Data

Phenylhydrazono pyrazolone sulfonates have demonstrated a wide spectrum of biological activities. Their primary mechanism often involves the inhibition of key metabolic enzymes, leading to potential therapeutic applications in neurodegenerative diseases like Alzheimer's and glaucoma, as well as roles as anti-inflammatory, antioxidant, and anticancer agents.

Enzyme Inhibition

A significant area of research for this class of compounds is their role as inhibitors of cholinesterases (ChEs) and human carbonic anhydrase (hCA) isoenzymes.

  • Cholinesterase (AChE & BChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Several novel sulfonamide-bearing pyrazolone derivatives have shown potent inhibitory activity against these enzymes, often exceeding the potency of the reference compound Tacrine (THA).

  • Carbonic Anhydrase (hCA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma. Sulfonamide-bearing pyrazolones have been identified as effective inhibitors of hCA I and hCA II isoforms.

Table 1: In Vitro Enzyme Inhibitory Activities of Sulfonamide-Bearing Pyrazolone Derivatives

Compound Class Target Enzyme Inhibition Constant (Kᵢ) Range Reference Compound Kᵢ of Ref. Reference
Sulfonamide-Bearing Pyrazolones hCA I 18.03 ± 2.86 – 75.54 ± 4.91 nM Acetazolamide (AAZ) -
Sulfonamide-Bearing Pyrazolones hCA II 24.84 ± 1.57 – 85.42 ± 6.60 nM Acetazolamide (AAZ) -
Sulfonamide-Bearing Pyrazolones AChE 7.45 ± 0.98 – 16.04 ± 1.60 nM Tacrine (THA) 108.03 ± 11.82 nM

| Sulfonamide-Bearing Pyrazolones | BChE | 34.78 ± 5.88 – 135.70 ± 17.39 nM | Tacrine (THA) | 156.72 ± 13.62 nM | |

Antioxidant Activity

The pyrazolone scaffold is known for its antioxidant properties, most notably in the drug edaravone, which acts as a free radical scavenger. This activity is attributed to the ability of the pyrazolone ring to undergo tautomerism, forming a C=C double bond that can react with radicals. Phenylhydrazono pyrazolone derivatives have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

Table 2: In Vitro Antioxidant Activity of Pyrazolone Derivatives

Compound Class Assay IC₅₀ / EC₅₀ Range Reference
Pyrazolone Derivatives (a-t) DPPH Radical Scavenging IC₅₀: 2.6 – 7.8 µM

| Phenyl-Pyrazolone Derivatives | DPPH Radical Scavenging | EC₅₀: ~30 – 90 µM | |

Anti-inflammatory and Anticancer Activities

Pyrazolone derivatives have a long history as anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory pathways. Newer derivatives are being investigated for their potential to ameliorate neuroinflammation. Furthermore, structure-activity relationship (SAR) studies have identified pyrazole derivatives with significant antiproliferative effects against various cancer cell lines, including HeLa, MCF7, and SKOV3, with micromolar IC₅₀ values.

Mechanisms and Signaling Pathways

The therapeutic effects of phenylhydrazono pyrazolone sulfonates are rooted in their ability to interact with specific biological targets. Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of enzymes like AChE.

Mechanism of Acetylcholinesterase (AChE) Inhibition

Docking studies reveal that sulfonamide-bearing pyrazolones can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The sulfonamide moiety often forms crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the enzyme's active site gorge and preventing the substrate (acetylcholine) from binding.

G cluster_AChE AChE Enzyme cluster_Inhibitor Inhibitor Molecule CAS Catalytic Active Site (CAS) Hydrolysis Hydrolysis Blocked CAS->Hydrolysis PAS Peripheral Anionic Site (PAS) Pyrazolone Pyrazolone Core Sulfonamide Sulfonamide Moiety Sulfonamide->CAS H-Bonds & Hydrophobic Interactions Phenylhydrazono Phenylhydrazono Group Phenylhydrazono->PAS π-π Stacking Acetylcholine Acetylcholine (Substrate) Acetylcholine->CAS Binding Prevented

Caption: Binding mechanism of a pyrazolone sulfonate inhibitor at the AChE active site.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: Solutions of electric eel AChE and equine serum BChE are prepared in a phosphate buffer (pH 8.0). The substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine chloride (BTCI), are also prepared in the buffer.

  • Inhibitor Preparation: The synthesized pyrazolone compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure (Ellman's Method):

    • In a 96-well plate, add the phosphate buffer, the test compound solution, and the enzyme solution.

    • The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • The reaction is initiated by adding the substrate (ATCI or BTCI) and Ellman's reagent (DTNB).

    • The absorbance is measured continuously using a microplate reader at 412 nm. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC₅₀ values (the concentration of inhibitor that causes 50% enzyme inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values are determined from Lineweaver-Burk plots.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrazolone derivatives and their biological activity is crucial for designing more potent and selective drug candidates.

Key SAR Insights
  • Sulfonamide Position: The position of the sulfonamide group on the phenyl ring significantly influences inhibitory activity against ChEs and hCAs.

  • Substituents on Phenyl Rings: The nature and position of substituents on the various phenyl rings of the molecule can modulate activity. For antimicrobial effects, electron-withdrawing groups like chloro (Cl) on the phenylhydrazine moiety have been shown to enhance activity compared to methoxy groups.

  • Acylhydrazone Moiety: The presence of an acylhydrazone group has been linked to good antioxidant properties.

  • Core Modifications: Modifications to the pyrazole nucleus itself, such as substitutions at positions 1, 3, and 4, can be used to fine-tune the antiproliferative, anti-aggregating, and antioxidant properties of the compounds.

G cluster_mods Structural Modifications cluster_activity Biological Activity Modulation Core Phenylhydrazono Pyrazolone Sulfonate Core Structure R1 R1: Sulfonamide Position Core->R1 R2 R2: Phenyl Ring Substituents (e.g., -Cl, -OCH3) Core->R2 R3 R3: Pyrazole Ring Substituents Core->R3 Enzyme Enzyme Inhibition (AChE, hCA) R1->Enzyme Antimicrobial Antimicrobial R2->Antimicrobial Anticancer Anticancer R2->Anticancer Antioxidant Antioxidant R3->Antioxidant R3->Anticancer

Caption: Logical flow of Structure-Activity Relationships (SAR) for pyrazolone derivatives.

Conclusion

Phenylhydrazono pyrazolone sulfonates represent a highly versatile and promising class of heterocyclic compounds for drug development. Their straightforward synthesis, coupled with their potent and multi-target biological activities, makes them attractive scaffolds for addressing complex diseases such as Alzheimer's, glaucoma, and cancer. The quantitative data from in vitro studies confirm their efficacy as enzyme inhibitors and antioxidants at nanomolar to micromolar concentrations. Future research should focus on optimizing the lead compounds through SAR-guided modifications to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for preclinical and clinical development.

References

PHPS1 Sodium Salt: A Technical Guide to its Inhibitory Effect on Erk1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PHPS1 sodium salt, a selective inhibitor of the protein tyrosine phosphatase SHP2. The document elucidates the mechanism by which PHPS1 impacts the Ras-Raf-MEK-Erk signaling pathway, leading to a reduction in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2). This guide furnishes a compilation of quantitative data, detailed experimental methodologies for assessing the inhibitor's effects, and visual representations of the pertinent signaling pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of cell biology, oncology, and drug development in their investigation and application of this compound salt.

Introduction

PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) sodium salt is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its activity is integral to the full activation of the Ras-Raf-MEK-Erk (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, survival, and migration. Dysregulation of the SHP2-Erk1/2 axis has been implicated in various pathologies, including cancer and atherosclerosis. PHPS1 exerts its biological effects by targeting SHP2, thereby attenuating downstream signaling events, most notably the phosphorylation of Erk1/2.

Mechanism of Action: Inhibition of the SHP2-Erk1/2 Signaling Pathway

This compound salt functions as a competitive inhibitor of SHP2. Upon activation of receptor tyrosine kinases (RTKs) by growth factors or other stimuli, SHP2 is recruited to the plasma membrane. It then dephosphorylates specific substrates, an action that is essential for the activation of the Ras GTPase. Activated Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK1/2, and finally Erk1/2.

PHPS1 intervenes in this pathway by binding to the active site of SHP2, preventing it from carrying out its dephosphorylating function. This inhibition of SHP2 leads to a downstream suppression of the MAPK cascade, ultimately resulting in a decrease in the levels of phosphorylated Erk1/2 (p-Erk1/2). The reduction in p-Erk1/2 levels curtails the signaling that promotes cellular processes such as proliferation.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras Ras SHP2->Ras Activates PHPS1 PHPS1 Sodium Salt PHPS1->SHP2 Inhibits Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates Erk Erk1/2 MEK->Erk Phosphorylates pErk p-Erk1/2 Proliferation Cell Proliferation pErk->Proliferation Promotes

Figure 1: PHPS1 Inhibition of the SHP2-Erk1/2 Signaling Pathway.

Quantitative Data: Effect of PHPS1 on Erk1/2 Phosphorylation

Studies have demonstrated the inhibitory effect of PHPS1 on Erk1/2 phosphorylation in various cellular contexts. For instance, in oxidized low-density lipoprotein (oxLDL)-treated vascular smooth muscle cells (VSMCs), PHPS1 has been shown to significantly reduce the levels of phosphorylated Erk1/2.[1]

Compound Cell Line Stimulus Concentration of PHPS1 Effect on p-Erk1/2 Levels Reference
This compound SaltVascular Smooth Muscle Cells (VSMCs)100 µg/ml oxLDL10 µMSignificant decrease[1]

Note: While a clear inhibitory effect has been demonstrated, a comprehensive dose-response curve and a specific IC50 value for the inhibition of Erk1/2 phosphorylation by this compound salt in a cellular assay were not available in the reviewed literature.

Experimental Protocols

This section outlines a detailed methodology for assessing the effect of this compound salt on Erk1/2 phosphorylation, based on established protocols for Western blot analysis of phosphorylated proteins.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cells (e.g., vascular smooth muscle cells) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To minimize basal levels of Erk1/2 phosphorylation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) or serum-free medium prior to treatment.

  • PHPS1 Treatment: Prepare a stock solution of this compound salt in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration to observe a significant effect is 10 µM.[1] Include a vehicle control (the solvent used to dissolve PHPS1) at the same final concentration. Pre-treat the cells with PHPS1 or vehicle for a specified duration (e.g., 30 minutes).[1]

  • Stimulation: Following pre-treatment with PHPS1, stimulate the cells with an appropriate agonist to induce Erk1/2 phosphorylation (e.g., 100 µg/ml oxLDL for VSMCs).[1] The duration of stimulation should be optimized for the specific cell type and agonist (e.g., 10 minutes for oxLDL in VSMCs).

Protein Extraction
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

Western Blot Analysis
  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total Erk1/2): To normalize the p-Erk1/2 signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a primary antibody that detects total Erk1/2. This ensures that any observed changes in p-Erk1/2 are not due to differences in the total amount of Erk1/2 protein loaded.

cluster_cell_prep Cell Preparation cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot seeding Cell Seeding starvation Serum Starvation (Optional) seeding->starvation treatment PHPS1/Vehicle Pre-treatment starvation->treatment stimulation Agonist Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Erk1/2) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis (Normalization to Total Erk1/2) detection->analysis

Figure 2: Experimental Workflow for Analyzing PHPS1's Effect on Erk1/2 Phosphorylation.

Conclusion

This compound salt serves as a valuable research tool for investigating the role of the SHP2-Erk1/2 signaling pathway in various biological and pathological processes. Its ability to selectively inhibit SHP2 and consequently reduce Erk1/2 phosphorylation provides a means to dissect the downstream consequences of this signaling axis. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute experiments aimed at further characterizing the effects of PHPS1 and exploring its therapeutic potential. Future studies focusing on detailed dose-response analyses and in vivo efficacy will be crucial for a comprehensive understanding of this promising inhibitor.

References

The Biological Activity of PHPS1 Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Biological Activity: Selective SHP2 Inhibition

This compound is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that acts as a potent and selective inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase.[1][2] Shp2 is a critical component of various signaling pathways that regulate cell proliferation, differentiation, and survival.[3] As an oncogene, Shp2 primarily activates the Ras/ERK signaling pathway, making it a target for cancer therapy.[3] PHPS1 has demonstrated specificity for Shp2 over the closely related tyrosine phosphatases Shp1 and PTP1B.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Constants (Ki) of this compound

TargetKi (μM)
Shp20.73
Shp2-R362K5.8
Shp110.7
PTP1B5.8
PTP1B-Q0.47

Table 2: Cellular and In Vivo Effects of this compound

EffectCell Line/ModelConcentration/DosageDurationObserved Result
Inhibition of tumor cell proliferationHuman tumor cell lines (e.g., HT-29)30 μM6 daysUp to 74% reduction in cell number for HT-29 cells.
Inhibition of Erk1/2 phosphorylationVarious cell lines5-20 μM5-360 minutesDose-dependent inhibition of sustained Erk1/2 phosphorylation.
Inhibition of HGF/SF-induced cell scatteringMDCK epithelial cells5 μM-Complete inhibition of scattering.
Inhibition of HGF/SF-induced branching morphogenesisMDCK epithelial cellsNot specified-Inhibition of branching morphogenesis.
Reduction of atherosclerotic plaque sizeLdlr-/- mice3 mg/kg (i.p. injection)Daily for 1 weekSignificant decrease in atherosclerotic plaque size.
Inhibition of smooth muscle cell proliferationVascular Smooth Muscle Cells (VSMCs)10 μM10 minutesMarkedly inhibited oxLDL-induced ERK phosphorylation.

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a key positive regulator of the Ras/Erk signaling cascade. Downstream of receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates to promote the activation of Ras and, subsequently, the phosphorylation of Erk1/2. PHPS1's inhibition of Shp2 blocks this cascade. Notably, PHPS1 does not appear to affect the PI3K/Akt or Stat3 signaling pathways.

PHPS1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 PI3K PI3K RTK->PI3K Stat3 Stat3 RTK->Stat3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Survival Erk->Proliferation Shp2->Ras PHPS1 This compound PHPS1->Shp2 Akt Akt PI3K->Akt Survival2 Cell Survival Akt->Survival2 Transcription Gene Transcription Stat3->Transcription

Caption: PHPS1 inhibits Shp2, blocking the Ras/Erk pathway.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound, based on published literature.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of this compound against Shp2 and other phosphatases.

Kinase_Inhibition_Assay_Workflow start Start step1 Prepare assay buffer with recombinant phosphatase (e.g., Shp2) start->step1 step2 Add varying concentrations of this compound step1->step2 step3 Incubate at room temperature step2->step3 step4 Add phosphopeptide substrate (e.g., pNPP) step3->step4 step5 Monitor phosphatase activity by measuring product formation (e.g., absorbance at 405 nm) step4->step5 step6 Calculate Ki values from dose-response curves step5->step6 end End step6->end

Caption: Workflow for determining the Ki of this compound.

Methodology:

  • Preparation: Recombinant human Shp2, Shp1, or PTP1B is diluted in an assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

  • Inhibitor Addition: Serial dilutions of this compound are added to the enzyme solution in a 96-well plate.

  • Incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP).

  • Measurement: The rate of dephosphorylation is monitored by measuring the increase in absorbance at 405 nm, corresponding to the production of p-nitrophenol.

  • Data Analysis: The inhibitory constant (Ki) is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of human tumor cell lines.

Methodology:

  • Cell Seeding: Human tumor cells (e.g., HT-29) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 μM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for an extended period, typically 6 days.

  • Viability Assessment: Cell viability is determined using a standardized colorimetric assay, such as the MTT or crystal violet assay.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Erk1/2 Phosphorylation

This protocol details the procedure for examining the effect of this compound on the phosphorylation of Erk1/2 in response to a growth factor stimulus.

Methodology:

  • Cell Culture and Starvation: Cells (e.g., MDCK) are grown to near confluence and then serum-starved for 24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Cells are pre-treated with this compound (e.g., 5-20 μM) or a vehicle control for a specified time (e.g., 1 hour).

  • Stimulation: Cells are stimulated with a growth factor, such as Hepatocyte Growth Factor/Scatter Factor (HGF/SF), for various time points (e.g., 5 minutes to 6 hours).

  • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Erk1/2 (Thr202/Tyr204) and total Erk1/2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Logical Relationship of PHPS1 Specificity

This compound exhibits a higher potency for Shp2 compared to the closely related phosphatases Shp1 and PTP1B, which is a critical aspect of its biological activity. This selectivity is attributed to specific amino acid residues in the catalytic cleft of Shp2.

PHPS1_Specificity PHPS1 This compound Shp2 Shp2 (Ki = 0.73 μM) PHPS1->Shp2  Highly  Specific Shp1 Shp1 (Ki = 10.7 μM) PHPS1->Shp1 Less Specific PTP1B PTP1B (Ki = 5.8 μM) PHPS1->PTP1B Less Specific HighPotency High Potency Inhibition Shp2->HighPotency LowerPotency Lower Potency Inhibition Shp1->LowerPotency PTP1B->LowerPotency

Caption: Specificity of PHPS1 for Shp2 over Shp1 and PTP1B.

Conclusion

This compound is a valuable research tool for investigating the role of Shp2 in cellular signaling and disease. Its selectivity for Shp2 over other protein tyrosine phosphatases allows for the specific interrogation of Shp2-dependent pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further development of compounds based on the PHPS1 scaffold may lead to novel therapeutics for Shp2-dependent cancers and other diseases.

References

Methodological & Application

PHPS1 Sodium Salt: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium salt is a cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound salt enhances insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and oncology. These application notes provide detailed protocols for utilizing this compound salt in cell culture experiments to investigate its effects on cell viability, and key signaling pathways.

Mechanism of Action

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by this compound salt prevents this dephosphorylation, leading to prolonged activation of the insulin signaling cascade. This results in increased phosphorylation of downstream effectors such as Akt and Extracellular signal-regulated kinase (ERK), ultimately promoting glucose uptake and other metabolic processes.

Data Summary

The following tables summarize the quantitative data regarding the activity and effects of this compound salt in various cell lines.

Table 1: Inhibitory Activity of this compound Salt

TargetInhibitory Constant (Ki) / IC50Cell Line / Assay Condition
Shp2Kᵢ: 0.73 μMCell-free assay[1]
Shp2IC₅₀: 2.1 μMIn vitro assay[2]
PTP1BKᵢ: 5.8 μMIn vitro assay[3]

Table 2: Effective Concentrations and Incubation Times of this compound Salt in Cell Culture

Cell LineConcentration RangeIncubation TimeObserved Effect
MDCK5 - 20 μM2 daysInhibition of HGF/SF-induced cell scattering and branching morphogenesis.[1][2]
NIH 3T310 μM2 daysInhibition of RasV12-induced Erk1/2 phosphorylation.
HEK293Not specifiedNot specifiedInhibition of Shp2-E76K mutant activity.
Human Tumor Cell Lines30 μM6 daysInhibition of proliferation.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound salt.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound salt on the viability of adherent cells.

Materials:

  • This compound salt

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound salt in complete medium. Remove the medium from the wells and add 100 µL of the this compound salt solutions at various concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway

This protocol details the investigation of the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and ERK, following treatment with this compound salt.

Materials:

  • This compound salt

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound salt for the desired time. For insulin stimulation, serum-starve the cells for 4-6 hours before treating with PHPS1, followed by stimulation with insulin (e.g., 100 nM) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Immunoprecipitation of PTP1B

This protocol is for the enrichment of PTP1B from cell lysates to study its interactions or modifications.

Materials:

  • This compound salt

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Anti-PTP1B antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Treat cells as described in the Western Blot protocol and lyse with a non-denaturing lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-PTP1B antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting.

Protocol 4: Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells following treatment with this compound salt.

Materials:

  • This compound salt

  • Glucose-free culture medium

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in 12-well or 24-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound salt at the desired concentration for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-Deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells rapidly three times with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound salt and a typical experimental workflow.

PHPS1_Signaling_Pathway cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Ras Ras IRS1->Ras activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PHPS1 PHPS1 Sodium Salt PHPS1->PTP1B inhibits Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth

Caption: PHPS1 inhibits PTP1B, enhancing insulin signaling.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment This compound Salt Treatment Cell_Culture->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability (MTT) Assay->Viability Western Western Blot (p-Akt, p-ERK) Assay->Western IP Immunoprecipitation (PTP1B) Assay->IP Glucose Glucose Uptake Assay->Glucose Data_Analysis Data Analysis Viability->Data_Analysis Western->Data_Analysis IP->Data_Analysis Glucose->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying PHPS1 effects in cell culture.

References

Application Notes and Protocols for the Investigation of PTP1B Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on publicly available data for various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Specific dosage and formulation details for a compound designated "PHPS1 sodium salt" were not found in the scientific literature. Therefore, the information provided herein serves as a general guideline and should be adapted based on the specific physicochemical properties and in vitro potency of the investigational compound.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling. Inhibition of PTP1B is a well-validated therapeutic strategy for type 2 diabetes and obesity. Preclinical studies in various animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of novel PTP1B inhibitors.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling. Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose homeostasis and reduced body weight.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Appetite_Suppression Appetite Suppression Gene_Expression->Appetite_Suppression PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 Inhibitor PTP1B Inhibitor (e.g., PHPS1) Inhibitor->PTP1B DIO_Study_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Start C57BL/6J Mice (e.g., 6 weeks old) HFD High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks Start->HFD Weight_Monitoring Monitor Body Weight Weekly HFD->Weight_Monitoring Randomization Randomize Mice into Treatment Groups (Vehicle, PHPS1 Low Dose, PHPS1 High Dose) Weight_Monitoring->Randomization Treatment Daily Administration (p.o. or i.p.) for 4-8 weeks Randomization->Treatment Daily_Monitoring Monitor Body Weight and Food Intake Daily Treatment->Daily_Monitoring GTT Glucose Tolerance Test (GTT) (e.g., at week 4) Daily_Monitoring->GTT ITT Insulin Tolerance Test (ITT) (e.g., at week 5) GTT->ITT Termination Study Termination (e.g., at week 8) ITT->Termination Tissue_Collection Collect Blood and Tissues (Liver, Adipose, Muscle) Termination->Tissue_Collection

Application Notes and Protocols for Preparing PHPS1 Sodium Salt Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium salt is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a critical intracellular signaling molecule involved in the RAS-mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival.[3][4] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders. PHPS1 exerts its inhibitory effect by targeting the catalytic site of Shp2, thereby blocking its phosphatase activity. This inhibition leads to the suppression of downstream signaling cascades, such as the ERK pathway, which can impede the proliferation of cancer cells and attenuate fibrosis. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound salt stock solutions in Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo studies.

Data Presentation

Quantitative data for this compound salt is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Salt

PropertyValueCitations
Molecular Weight487.42 g/mol
Alternate Molecular Weight488.43 g/mol
Molecular FormulaC₂₁H₁₄N₅O₆SNa
Purity≥98%

Table 2: Solubility and Storage of this compound Salt

ParameterValueCitations
Solubility in DMSO
Soluble to 10 mg/mL (warm DMSO)
Soluble to 20 mM
93 mg/mL (199.81 mM)
Storage Conditions
Powder-20°C for up to 3 years
Stock Solution in DMSO-20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Note on Solubility: The reported solubility of this compound salt in DMSO varies across different suppliers. It is recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific batch of the compound. Using fresh, anhydrous DMSO is crucial, as moisture can reduce solubility.

Experimental Protocols

Materials
  • This compound salt (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Salt Stock Solution

This protocol provides a method for preparing a 10 mM stock solution, a commonly used concentration for in vitro assays.

  • Pre-weighing Preparations: Before opening the vial of this compound salt, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability and weighing accuracy of the hygroscopic compound.

  • Calculating the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound salt using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    Mass (mg) = 10 mM x 1 mL x 487.42 g/mol = 4.87 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 4.87 mg of this compound salt powder using a calibrated analytical balance. Transfer the powder to a sterile, amber microcentrifuge tube.

  • Dissolving the Compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound salt.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles. If warming is required to achieve dissolution, use a water bath set to a gentle temperature (e.g., 37°C).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

  • Long-term Storage: For long-term storage, place the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.

Visualizations

PHPS1 Inhibition of the SHP2-RAS-ERK Signaling Pathway

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Promotes activation PHPS1 PHPS1 PHPS1->SHP2 Inhibits Workflow start Start equilibrate Equilibrate PHPS1 to Room Temperature start->equilibrate calculate Calculate Required Mass of PHPS1 equilibrate->calculate weigh Weigh PHPS1 Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Note: High-Throughput Screening for SHP2 Phosphatase Inhibitors Using PHPS1 Sodium Salt as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity due to gain-of-function mutations is associated with developmental disorders like Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[4] This makes SHP2 a compelling target for therapeutic intervention.

This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay to identify inhibitors of SHP2. The protocol utilizes the well-characterized, selective SHP2 inhibitor, PHPS1 (phenylhydrazonopyrazolone sulfonate) sodium salt, as a reference compound for assay validation and comparison.

Mechanism of Action of PHPS1

PHPS1 is a potent and cell-permeable inhibitor that targets the catalytic site of SHP2.[5] It exhibits selectivity for SHP2 over other closely related protein tyrosine phosphatases such as SHP1 and PTP1B. By inhibiting SHP2, PHPS1 effectively blocks downstream signaling through the Erk1/2 MAP kinase pathway, leading to the inhibition of cancer cell proliferation and other SHP2-dependent cellular processes.

SHP2 Signaling Pathway

SHP2 is activated by a variety of receptor tyrosine kinases (RTKs), including EGFR, FGFR1, and c-Met. Upon ligand binding and autophosphorylation of the RTK, SHP2 is recruited to the activated receptor complex via its Src homology 2 (SH2) domains. This binding relieves the autoinhibition of SHP2's phosphatase domain, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK signaling cascade, promoting cell growth and survival.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling Growth_Factor Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->RTK Binds SHP2_inactive Inactive SHP2 RTK->SHP2_inactive Recruits & Activates SHP2_active Active SHP2 SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates PHPS1 PHPS1 PHPS1->SHP2_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

SHP2 Signaling Pathway and Inhibition by PHPS1

High-Throughput Screening Assay for SHP2 Inhibitors

This section provides a detailed protocol for a fluorescence-based HTS assay to identify and characterize SHP2 inhibitors. The assay measures the enzymatic activity of SHP2 through the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Data Presentation

The inhibitory activity of compounds is typically determined by measuring their half-maximal inhibitory concentration (IC50). For a reference compound like PHPS1, its inhibitory constant (Ki) provides a measure of its binding affinity to the enzyme.

CompoundTargetKi (µM)IC50 (µM)Assay Conditions
PHPS1 Shp20.73-Substrate titration
Shp110.7-Substrate titration
PTP1B5.8-Substrate titration
SHP099 SHP2-WT-0.069DiFMUP-based assay
TK-147 SHP2-0.25DiFMUP-based assay
SYK-85 SHP2-PTP-0.32DiFMUP-based assay

Note: IC50 values are dependent on assay conditions, particularly substrate concentration. Ki values provide a more absolute measure of inhibitor potency.

Experimental Workflow

The HTS process involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

HTS_Workflow Start Start Plate_Prep 1. Assay Plate Preparation (Compound Dispensing) Start->Plate_Prep Reagent_Add 2. Reagent Addition (Enzyme, Substrate) Plate_Prep->Reagent_Add Incubation 3. Incubation Reagent_Add->Incubation Detection 4. Signal Detection (Fluorescence Reading) Incubation->Detection Data_Analysis 5. Primary Data Analysis (% Inhibition, Z') Detection->Data_Analysis Hit_Selection 6. Hit Selection Data_Analysis->Hit_Selection Hit_Selection->Data_Analysis No Hits Hit_Confirmation 7. Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Primary Hits Dose_Response 8. Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response End Lead Compounds Dose_Response->End

High-Throughput Screening Workflow
Experimental Protocols

1. Materials and Reagents:

  • Enzyme: Recombinant full-length wild-type SHP2 (SHP2-WT)

  • Activating Peptide: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide

  • Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Reference Inhibitor: PHPS1 sodium salt

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Plates: 384-well black, low-volume microplates

  • Instrumentation: Multimode microplate reader with fluorescence intensity detection capabilities (Excitation: 350 nm, Emission: 450 nm)

2. Assay Procedure:

a. Compound Plating:

  • Prepare serial dilutions of PHPS1 (and test compounds) in DMSO.

  • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate.

  • For control wells, dispense DMSO only (negative control) or a known potent inhibitor like SHP099 (positive control).

b. Reagent Preparation:

  • SHP2 Working Solution: Prepare a 0.5 nM solution of SHP2-WT in assay buffer.

  • Activation of SHP2: To the SHP2 working solution, add the p-IRS1 peptide to a final concentration of 1.0 µM. Incubate for 10 minutes at room temperature to allow for the activation of the enzyme.

  • Substrate Solution: Prepare a 10 µM solution of DiFMUP in assay buffer.

c. Enzymatic Reaction and Detection:

  • Add 10 µL of the activated SHP2 solution to each well of the compound-plated 384-well plate.

  • Incubate the plate for 60 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well. The final reaction volume will be 20 µL.

  • Immediately measure the fluorescence intensity at kinetic mode for 30 minutes, or as a single endpoint reading after a 30-minute incubation at room temperature, protected from light.

3. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])

    • Signal_compound: Fluorescence signal in the presence of the test compound.

    • Signal_DMSO: Fluorescence signal of the negative control (DMSO).

    • Signal_background: Fluorescence signal of wells with no enzyme.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

    • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

      • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., high concentration of a known inhibitor).

      • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

    • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of SHP2 inhibitors. By utilizing the selective inhibitor PHPS1 as a reference compound, researchers can validate their assay performance and effectively identify novel and potent modulators of SHP2 activity. This assay is a valuable tool for academic research and for drug discovery programs aimed at developing new therapeutics for SHP2-driven diseases.

References

Application Notes and Protocols for PHPS1 Sodium in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[2][3] It functions as a positive regulator of the Ras/extracellular signal-regulated kinase (ERK) signaling cascade, which is frequently hyperactivated in human cancers and is pivotal for cell proliferation, survival, and differentiation.[2][4] Gain-of-function mutations in the PTPN11 gene, which encodes Shp2, have identified it as a bona fide oncogene in various leukemias and solid tumors. Consequently, the inhibition of Shp2 presents a compelling therapeutic strategy for cancers dependent on this signaling pathway.

These application notes provide a comprehensive overview of the use of this compound in studying cancer cell proliferation. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this inhibitor in their studies.

Mechanism of Action

This compound exerts its anti-proliferative effects by specifically binding to the catalytic site of Shp2, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of Shp2 substrates, leading to the downregulation of the Ras/ERK signaling pathway. A key consequence of Shp2 inhibition by this compound is the sustained phosphorylation of downstream signaling molecules that would otherwise be dephosphorylated by active Shp2. This ultimately leads to a reduction in the phosphorylation and activation of ERK1/2. The inactivation of the ERK pathway, in turn, affects the expression of key cell cycle regulators, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and a decrease in cancer cell proliferation.

Data Presentation

Inhibitory Activity of this compound
TargetKᵢ (μM)Reference
Shp20.73
Shp110.7
PTP1B5.8
Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeThis compound Concentration (µM)Incubation Time% Reduction in Cell NumberReference
HT-29Colon Carcinoma306 days74%
HCT-116Colon Carcinoma306 daysNot Specified
HCT-15Colon Carcinoma306 daysNot Specified
PC-3Prostate Carcinoma306 daysNot Specified
NCI-H661Lung Carcinoma306 daysNot Specified
Caki-1Kidney Carcinoma306 days0%
MDA-MB-435Melanoma306 daysNot Specified

Experimental Protocols

Cell Viability/Proliferation Assay (WST-1 Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, leading to the formation of a soluble formazan dye.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete growth medium (e.g., McCoy's 5A for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or water)

  • WST-1 reagent

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/cm² in 100 µL of complete growth medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 50 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 144 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • After incubation, shake the plate gently for 1 minute.

  • Data Acquisition:

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Western Blot Analysis for Phospho-ERK and Cell Cycle Proteins

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of ERK and the expression levels of downstream cell cycle regulatory proteins like Cyclin D1 and CDK4.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (p44/42 MAPK)

    • Rabbit anti-total-ERK1/2

    • Rabbit anti-Cyclin D1

    • Rabbit anti-CDK4

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total ERK, Cyclin D1, CDK4, and β-actin on the same membrane, strip the membrane using a stripping buffer.

    • Wash, re-block, and then probe with the next primary antibody.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation. This compound's effect on this ability can be quantified.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Agarose (low melting point)

  • 6-well plates

Protocol:

  • Prepare Base Agar Layer:

    • Prepare a 1.2% agarose solution in sterile water and autoclave.

    • Mix the 1.2% agarose solution with an equal volume of 2x complete growth medium (pre-warmed to 37°C) to create a 0.6% agarose base layer.

    • Dispense 2 mL of the 0.6% agarose mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare Cell-Agar Layer:

    • Prepare a 0.7% agarose solution.

    • Trypsinize and count the cells. Resuspend the cells in complete growth medium at a concentration of 2 x 10⁴ cells/mL.

    • Mix the cell suspension with the 0.7% agarose solution (cooled to ~40°C) and complete growth medium to achieve a final agarose concentration of 0.35% and a cell density of 1 x 10⁴ cells per well.

    • Include different concentrations of this compound in this layer.

  • Plating and Incubation:

    • Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer.

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

  • Colony Formation and Analysis:

    • Feed the cells every 3-4 days by adding 200 µL of complete growth medium containing the respective concentrations of this compound on top of the agar.

    • After 2-3 weeks, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

    • Count the number of colonies and measure their size using a microscope and imaging software.

  • Data Analysis:

    • Compare the number and size of colonies in the this compound-treated wells to the vehicle control wells.

    • Calculate the percentage of inhibition of anchorage-independent growth.

Visualizations

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Shp2 Shp2 RTK->Shp2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Shp2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PHPS1 This compound PHPS1->Shp2 G start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-144 hours treat->incubate wst1 Add WST-1 Reagent incubate->wst1 incubate2 Incubate for 1-4 hours wst1->incubate2 read Measure Absorbance at 450 nm incubate2->read analyze Analyze Data (Calculate IC50) read->analyze G start Cell treatment with This compound lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (Primary & Secondary Ab) transfer->immuno detect Detection (ECL) immuno->detect analyze Data Analysis detect->analyze

References

Application Notes and Protocols for Studying Atherosclerosis in Mice Using PHPS1 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PHPS1 sodium, a potent and cell-permeable inhibitor of SHP2 tyrosine phosphatase, in the study of atherosclerosis in a mouse model. The provided protocols are based on established research and are intended to guide researchers in designing and executing similar experiments.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Vascular smooth muscle cell (VSMC) proliferation is a critical process in the development and progression of atherosclerotic plaques. The protein tyrosine phosphatase SHP2 is known to play a role in regulating the proliferation and migration of VSMCs. This compound is a specific inhibitor of SHP2 and has been shown to exert a protective effect against atherosclerosis by reducing VSMC proliferation through the inhibition of the SHP2/ERK signaling pathway.[1]

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on atherosclerosis in LDL receptor-deficient (Ldlr−/−) mice.

Table 1: Effect of PHPS1 on Atherosclerotic Plaque Size in Ldlr−/− Mice

Treatment GroupAtherosclerotic Plaque Area (% of total aortic surface)
Atherosclerosis (AS) ModelData Not Quantified in Source
AS + VehicleData Not Quantified in Source
AS + PHPS1Significantly decreased compared to AS and AS + Vehicle groups[1]

Note: While the study reports a significant decrease, specific percentage values for the plaque area in each group were not provided in the text. The findings were based on en face analysis of the aorta stained with Oil Red O.[1]

Table 2: Effect of PHPS1 on Vascular Smooth Muscle Cells (VSMCs) in Atherosclerotic Lesions

Treatment GroupNumber of VSMCs in Atherosclerotic Lesions
Atherosclerosis (AS) ModelIncreased
AS + VehicleIncreased
AS + PHPS1Significantly decreased[1]

Table 3: In Vitro Effects of PHPS1 on oxLDL-Stimulated VSMCs

TreatmentSHP2 PhosphorylationERK PhosphorylationVSMC Proliferation (BrdU staining)
ControlBaselineBaselineBaseline
oxLDL StimulationIncreased (dose-dependent)[1]Increased (dose-dependent)Increased (dose-dependent)
oxLDL + PHPS1 (10 mM)BlockedBlockedBlocked

Note: oxLDL (oxidized low-density lipoprotein) is used to simulate conditions that promote atherosclerosis in vitro.

II. Signaling Pathway

The mechanism of action for PHPS1 in the context of atherosclerosis involves the inhibition of the SHP2/ERK signaling pathway, which is crucial for VSMC proliferation.

SHP2_ERK_Pathway oxLDL oxLDL Receptor Receptor oxLDL->Receptor SHP2 SHP2 Receptor->SHP2 activates pSHP2 p-SHP2 (Active) SHP2->pSHP2 ERK ERK pSHP2->ERK activates pERK p-ERK (Active) ERK->pERK Proliferation VSMC Proliferation pERK->Proliferation promotes PHPS1 This compound PHPS1->pSHP2

Caption: PHPS1 inhibits VSMC proliferation by blocking the SHP2/ERK pathway.

III. Experimental Protocols

A. In Vivo Atherosclerosis Study in Ldlr−/− Mice

This protocol describes the induction of atherosclerosis in LDL receptor-deficient mice and subsequent treatment with this compound.

1. Animal Model and Diet:

  • Animal: LDL receptor-deficient (Ldlr−/−) mice (e.g., from Jackson Laboratory).

  • Housing: House up to five mice per cage on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Atherogenic Diet: At the start of the study, switch the mice to a high-fat diet containing 1.25% cholesterol for 4 weeks to induce the formation of early atherosclerotic plaques.

2. Experimental Groups:

  • Randomly divide the mice into three groups (n=10 per group is a common practice, the source study used a total of 30 mice):

    • AS Group: Atherosclerosis model mice receiving no treatment.

    • AS + Vehicle Group: Atherosclerosis model mice receiving subcutaneous injections of the vehicle solution.

    • AS + PHPS1 Group: Atherosclerosis model mice receiving subcutaneous injections of this compound.

3. This compound Preparation and Administration:

  • PHPS1 Source: this compound can be purchased from suppliers like Sigma-Aldrich.

  • Vehicle Solution: Prepare a solution of 0.5% DMSO in saline.

  • PHPS1 Solution: Dissolve this compound in the vehicle solution. The specific concentration and dosage will need to be optimized, but the referenced study used a subcutaneous injection.

  • Administration: Administer PHPS1 or vehicle via subcutaneous injection for the duration of the treatment period (e.g., 4 weeks, concurrent with the high-fat diet).

4. Endpoint Analysis:

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved ethical protocols. Perfuse the vascular system with PBS and then fix with a suitable fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta.

  • En Face Plaque Analysis:

    • Open the aorta longitudinally and pin it flat.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Capture high-resolution images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

  • Histological Analysis of Aortic Root:

    • Embed the aortic root in OCT compound and prepare frozen sections.

    • Perform Movat staining to assess the overall plaque structure and composition.

    • Perform immunohistochemistry to identify and quantify specific cell types within the plaque, such as VSMCs (using an antibody against α-smooth muscle actin).

  • Biochemical Analysis:

    • Collect blood samples via cardiac puncture before euthanasia.

    • Measure serum levels of glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).

  • Western Blot Analysis:

    • Homogenize aortic tissue to extract proteins.

    • Perform Western blotting to analyze the phosphorylation status of SHP2, ERK, and other signaling molecules of interest.

Experimental_Workflow start Start: Ldlr-/- Mice diet High-Cholesterol Diet (4 weeks) start->diet grouping Randomly Divide into 3 Groups diet->grouping as_group AS Group grouping->as_group G1 vehicle_group AS + Vehicle Group (Subcutaneous Injection) grouping->vehicle_group G2 phps1_group AS + PHPS1 Group (Subcutaneous Injection) grouping->phps1_group G3 treatment Treatment Period (e.g., 4 weeks) as_group->treatment vehicle_group->treatment phps1_group->treatment endpoint Endpoint Analysis treatment->endpoint enface En Face Plaque Analysis (Oil Red O) endpoint->enface histo Histology (Aortic Root) (Movat, IHC) endpoint->histo biochem Serum Lipid & Glucose Analysis endpoint->biochem western Western Blot (Aortic Tissue) (p-SHP2, p-ERK) endpoint->western

Caption: In vivo experimental workflow for studying PHPS1 in Ldlr-/- mice.

B. In Vitro VSMC Proliferation Assay

This protocol details the investigation of PHPS1's effect on VSMC proliferation stimulated by oxidized LDL.

1. Cell Culture:

  • Cells: Use primary vascular smooth muscle cells (VSMCs) isolated from a relevant species (e.g., mouse aorta).

  • Culture Conditions: Culture VSMCs in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Procedure:

  • Seeding: Seed VSMCs in appropriate culture plates (e.g., 96-well plates for proliferation assays, larger plates for protein analysis).

  • Serum Starvation: Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.

  • Pretreatment: Pretreat the cells with this compound (e.g., 10 mM) or vehicle for a specified time (e.g., 1-2 hours) before stimulation.

  • Stimulation: Stimulate the cells with various concentrations of oxidized LDL (oxLDL) for 24 hours to induce proliferation.

3. Proliferation Assay (BrdU Staining):

  • BrdU Incorporation: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final few hours of the stimulation period.

  • Fixation and Staining: Fix the cells and perform immunocytochemistry using an anti-BrdU antibody according to the manufacturer's protocol.

  • Quantification: Count the number of BrdU-positive nuclei and express it as a percentage of the total number of cells (counterstained with DAPI or hematoxylin) to determine the proliferation rate.

4. Western Blot Analysis:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against total and phosphorylated forms of SHP2 and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

IV. Conclusion

This compound serves as a valuable tool for investigating the role of the SHP2/ERK pathway in the proliferation of vascular smooth muscle cells during atherogenesis. The protocols outlined above provide a framework for both in vivo and in vitro studies to further elucidate the therapeutic potential of SHP2 inhibition in cardiovascular disease. Researchers should ensure all animal experiments are conducted in accordance with institutional and national ethical guidelines.

References

Application Notes and Protocols: Investigating Growth Factor Signaling with PHPS1 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium salt is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a critical intracellular signaling molecule that plays a positive regulatory role in various growth factor receptor tyrosine kinase (RTK) signaling pathways, including those activated by hepatocyte growth factor (HGF) and fibroblast growth factor (FGF).[2][3][4] By inhibiting Shp2, PHPS1 provides a powerful tool to dissect the roles of this phosphatase in normal and pathological cell signaling, making it an invaluable asset for research in areas such as cancer biology, developmental biology, and regenerative medicine.

These application notes provide a comprehensive guide to using PHPS1 for investigating its effects on growth factor signaling cascades, with a particular focus on the FGF signaling pathway. Detailed protocols for key cellular assays are provided to assess the biological consequences of Shp2 inhibition by PHPS1.

Mechanism of Action

PHPS1 acts as a reversible and substrate-competitive inhibitor that targets the active site of Shp2. It exhibits significant selectivity for Shp2 over other closely related protein tyrosine phosphatases such as Shp1 and PTP1B. Shp2 is a key downstream effector of many RTKs. Upon growth factor binding, Shp2 is recruited to the activated receptor complex, often via adapter proteins like FRS2α in the case of FGF signaling. This recruitment leads to the activation of the Ras-MAPK (Erk1/2) pathway, which in turn regulates cellular processes like proliferation, differentiation, migration, and survival. By inhibiting Shp2's phosphatase activity, PHPS1 effectively attenuates these downstream signaling events, allowing for the precise investigation of Shp2-dependent cellular functions.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of PHPS1 and its effects on cellular signaling and growth.

Table 1: Inhibitory Activity of PHPS1

Target PhosphataseKi (μM)IC50 (μM)Selectivity vs. Shp2
Shp20.732.1-
Shp110.730~15-fold
PTP1B5.819~8-fold

Table 2: Cellular Effects of PHPS1

Cell LineGrowth FactorAssayPHPS1 ConcentrationObserved Effect
MDCKHGF/SFCell Scattering5 μMComplete inhibition of HGF/SF-induced scattering.
MDCKHGF/SFBranching Morphogenesis5 μMInhibition of HGF/SF-induced branching morphogenesis.
Human Tumor Cell Lines-Anchorage-Independent Growth30 μMInhibition of proliferation ranging from 0% to 74% depending on the cell line.
MDCKHGF/SFErk1/2 Phosphorylation5-20 μMDose-dependent inhibition of sustained Erk1/2 phosphorylation.

Signaling Pathways and Experimental Workflows

FGF Signaling Pathway and PHPS1 Inhibition

The following diagram illustrates a simplified model of the FGF signaling pathway leading to Erk1/2 activation and highlights the inhibitory action of PHPS1. Upon FGF binding, the FGF receptor (FGFR) dimerizes and autophosphorylates, creating docking sites for the adaptor protein FRS2α. Phosphorylated FRS2α recruits a complex containing Grb2, Sos, and the protein tyrosine phosphatase Shp2. Shp2 is thought to be crucial for the full and sustained activation of the Ras-Erk pathway. PHPS1 specifically inhibits the phosphatase activity of Shp2, thereby blocking downstream signaling to Erk1/2.

FGF_Signaling_PHPS1 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2a FRS2α FGFR->FRS2a Recruits & Phosphorylates Grb2_Sos Grb2-Sos FRS2a->Grb2_Sos Recruits Shp2 Shp2 FRS2a->Shp2 Recruits Ras Ras Grb2_Sos->Ras Shp2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK Erk1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription PHPS1 PHPS1 PHPS1->Shp2 Inhibits

FGF-Shp2-Erk signaling and PHPS1 inhibition.
Experimental Workflow: Western Blot for Phosphorylated Erk1/2

This workflow outlines the key steps for assessing the effect of PHPS1 on growth factor-induced Erk1/2 phosphorylation.

WB_Workflow A 1. Cell Culture & Starvation B 2. Pre-treatment with PHPS1 A->B C 3. Growth Factor Stimulation (e.g., FGF or HGF) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Transfer F->G H 8. Immunoblotting (p-Erk1/2 & Total Erk1/2) G->H I 9. Signal Detection & Analysis H->I

Workflow for p-Erk1/2 Western Blot Analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of Erk1/2 Phosphorylation

This protocol details the procedure to measure the inhibition of growth factor-induced Erk1/2 phosphorylation by PHPS1.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts for FGF signaling)

  • Complete growth medium and serum-free medium

  • This compound salt (dissolved in DMSO)

  • Growth factor (e.g., FGF2 or HGF)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. To reduce basal Erk1/2 phosphorylation, starve the cells in serum-free medium for 4-12 hours.

  • PHPS1 Pre-treatment: Pre-incubate the starved cells with the desired concentrations of PHPS1 (e.g., 5-20 µM) or vehicle (DMSO) for 1 hour.

  • Growth Factor Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 20 ng/mL FGF2) for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Erk1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Erk1/2 antibody.

  • Data Analysis: Quantify band intensities using densitometry software.

Protocol 2: HGF-Induced Cell Scattering Assay

This protocol is used to assess the effect of PHPS1 on HGF-induced epithelial cell scattering, a measure of cell motility and dissociation.

Materials:

  • MDCK or DU145 epithelial cells

  • Complete growth medium

  • This compound salt

  • Hepatocyte Growth Factor (HGF)

  • 12-well tissue culture plates

  • Phase-contrast microscope

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that allows for the formation of distinct colonies (e.g., 1 x 105 cells/well).

  • PHPS1 Pre-treatment: After 24 hours, pre-incubate the cells with PHPS1 (e.g., 5 µM) or vehicle for 1 hour.

  • HGF Stimulation: Add HGF (e.g., 5-20 ng/mL) to the wells.

  • Incubation and Observation: Incubate the cells for 24-72 hours.

  • Imaging: Observe and capture phase-contrast images of the cell colonies at different time points to assess the degree of cell scattering. Scattered cells will have lost their cell-cell contacts and adopted a more elongated, fibroblast-like morphology.

Protocol 3: Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformation.

Materials:

  • Human tumor cell line of interest

  • Complete growth medium

  • This compound salt

  • Agarose (low melting point)

  • 60 mm culture dishes

Procedure:

  • Prepare Base Agar Layer: Mix an equal volume of 2X growth medium with 0.8% melted agarose to create a 0.4% agarose bottom layer. Pipette 2.5 mL into each 60 mm dish and allow it to solidify.

  • Prepare Top Agar Layer with Cells: Trypsinize and count the cells. Resuspend the cells in 2X growth medium. Mix this cell suspension with 0.7% melted agarose to a final agarose concentration of 0.3-0.4% and a final cell density of 103 - 104 cells per dish.

  • Include PHPS1: Add the desired concentration of PHPS1 or vehicle to the top agar-cell mixture.

  • Plate the Top Layer: Quickly pipette 3 mL of the top agar-cell mixture onto the solidified base layer.

  • Incubation: Allow the top layer to solidify, then incubate the plates at 37°C in a CO2 incubator for 10-30 days.

  • Feeding: Add 1 mL of growth medium (containing PHPS1 or vehicle) to the top of the agar twice a week to prevent drying.

  • Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number of colonies in each dish.

Conclusion

This compound salt is a valuable chemical probe for elucidating the role of Shp2 in growth factor signaling. Its specificity and cell permeability make it an excellent tool for in vitro studies. The protocols provided herein offer a starting point for researchers to investigate the impact of Shp2 inhibition on key cellular processes regulated by growth factors like FGF and HGF. These studies can contribute to a deeper understanding of the signaling pathways that drive both normal physiological processes and diseases such as cancer.

References

Application Notes and Protocols: Western Blot Analysis of Protein Phosphorylation Following PHPS1 Sodium Salt Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PHPS1 (Phenyl-2-hydrazino-4-phenyl-thiazole-sulfonamide-1) sodium salt is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates downstream signaling. Inhibition of PTP1B by PHPS1 is expected to enhance insulin signaling by increasing the phosphorylation of the IR and its downstream effectors. Western blotting is a crucial technique to elucidate the effects of PHPS1 on the phosphorylation status of key proteins within these signaling cascades. This document provides a detailed protocol for treating cells with PHPS1 sodium salt and subsequently performing a Western blot to analyze changes in protein phosphorylation.

Signaling Pathway:

The following diagram illustrates the canonical insulin signaling pathway and the role of PTP1B, which is inhibited by PHPS1. Inhibition of PTP1B leads to sustained phosphorylation of the Insulin Receptor and IRS-1, amplifying the downstream PI3K/Akt and MAPK/ERK signaling pathways.

Insulin_Signaling_PHPS1 Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 PHPS1 PHPS1 PHPS1->PTP1B

Caption: Insulin signaling pathway and the inhibitory action of PHPS1 on PTP1B.

Quantitative Data Summary

Treatment of cells with a PTP1B inhibitor like PHPS1 is expected to increase the phosphorylation of key proteins in the insulin signaling pathway. The following table summarizes representative quantitative data on the fold change in phosphorylation of selected proteins upon insulin stimulation, which would be potentiated by PTP1B inhibition.

Target ProteinPhosphorylation SiteExpected Fold Change (Insulin vs. Basal)Reference
Insulin Receptor (IR)Y1175, Y1179, Y1180> 2-fold increase[1]
IRS-1S522, S526> 2-fold increase[1]
AktT308> 2-fold increase[1]
mTORS2481> 2-fold increase[2]
S6 Kinase (S6K)T389> 2-fold increase[3]
GSK3S9/S21> 2-fold increase

Experimental Protocols

Cell Culture and this compound Salt Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Complete growth medium

  • Serum-free medium

  • This compound salt

  • Vehicle (e.g., sterile water or DMSO)

  • Sterile PBS

Protocol:

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

  • Serum-starve the cells by replacing the complete growth medium with serum-free medium for 4-6 hours prior to treatment.

  • Prepare a stock solution of this compound salt in the appropriate vehicle.

  • Treat the cells with the desired concentration of PHPS1 for a predetermined time. A dose-response (e.g., 1-50 µM) and time-course (e.g., 30 min to 4 hours) experiment is recommended to determine optimal conditions.

  • For experiments investigating insulin signaling, stimulate the cells with insulin (e.g., 100 nM) for the last 15-30 minutes of the PHPS1 treatment.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis.

Cell Lysis for Phosphoprotein Analysis

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride).

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Place the culture plates on ice.

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Add 4X SDS-PAGE sample buffer to the protein lysates to a final concentration of 1X.

  • Heat the samples at 95°C for 5 minutes.

  • Samples are now ready for SDS-PAGE or can be stored at -80°C.

Western Blot Protocol

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk for phosphoprotein detection as it contains casein, a phosphoprotein that can cause high background.

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Protocol:

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point is often 1:1000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Stripping and Reprobing (Optional): To detect total protein levels on the same blot, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an antibody against the total (non-phosphorylated) form of the protein of interest.

Experimental Workflow

Western_Blot_Workflow A Cell Culture (70-80% confluency) B Serum Starvation (4-6h) A->B C PHPS1 Treatment B->C D Insulin Stimulation (optional) C->D E Wash with ice-cold PBS D->E F Cell Lysis (with phosphatase inhibitors) E->F G Protein Quantification F->G H SDS-PAGE G->H I Protein Transfer (PVDF/Nitrocellulose) H->I J Blocking (5% BSA in TBST) I->J K Primary Antibody Incubation (p-Antibody) J->K L Secondary Antibody Incubation (HRP-conjugated) K->L M Detection (ECL) L->M N Imaging & Data Analysis M->N

Caption: Workflow for Western Blot analysis after PHPS1 treatment.

References

Application Notes and Protocols for Immunofluorescence Staining with PHPS1 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PHPS1 sodium salt, a selective SHP2 inhibitor, in conjunction with immunofluorescence staining to investigate its effects on cellular signaling pathways, specifically the SHP2/ERK pathway.

Introduction

PHPS1 (Phenylhydrazono-pyrazolone-sulfonate) sodium salt is a potent and cell-permeable inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration, primarily through the activation of the Ras/ERK signaling pathway.[1][2] Dysregulation of the SHP2 pathway is implicated in various diseases, including cancer and atherosclerosis.[1][2]

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization and abundance of specific proteins within cells and tissues. This protocol outlines the use of immunofluorescence to assess the inhibitory effect of PHPS1 on the SHP2/ERK signaling cascade by monitoring the phosphorylation status of ERK (extracellular signal-regulated kinase).

Key Applications

  • Drug Discovery: Evaluate the efficacy of PHPS1 and other SHP2 inhibitors in cellular models.

  • Signal Transduction Research: Investigate the role of SHP2 in various signaling pathways.

  • Disease Modeling: Study the effects of SHP2 inhibition in disease-relevant cell types, such as vascular smooth muscle cells in atherosclerosis.

Signaling Pathway

The following diagram illustrates the role of SHP2 in the ERK signaling pathway and the inhibitory action of PHPS1. Growth factor binding to a receptor tyrosine kinase (RTK) leads to autophosphorylation, creating docking sites for adaptor proteins like Grb2. Shp2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, ultimately leading to the activation of the Ras-Raf-MEK-ERK cascade. PHPS1 inhibits the phosphatase activity of SHP2, thereby blocking downstream ERK phosphorylation and subsequent cellular responses like proliferation.

SHP2_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits SHP2 SHP2 RTK->SHP2 recruits & activates Ras Ras Grb2_SOS->Ras activates SHP2->Ras promotes activation PHPS1 This compound Salt PHPS1->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK phosphorylation Proliferation Cell Proliferation pERK->Proliferation promotes

Caption: SHP2/ERK Signaling Pathway and PHPS1 Inhibition.

Experimental Data

The following table summarizes quantitative data from a study investigating the effect of PHPS1 on oxidized low-density lipoprotein (oxLDL)-induced vascular smooth muscle cell (VSMC) proliferation and ERK phosphorylation.

Treatment GroupVSMC Proliferation (relative to control)p-ERK/Total ERK Ratio (relative to control)
Control (DMSO)1.001.00
oxLDL (100 µg/ml)2.503.20
oxLDL + PHPS1 (10 µM)1.251.10

Data adapted from a study on the effect of PHPS1 on vascular smooth muscle cells. The values are representative examples for illustrative purposes.

Experimental Protocols

Immunofluorescence Protocol for Assessing p-ERK Levels Following PHPS1 Treatment

This protocol describes the immunofluorescent staining of phosphorylated ERK (p-ERK) in cultured vascular smooth muscle cells (VSMCs) treated with PHPS1.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound salt

  • Stimulant (e.g., oxidized LDL)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow:

IF_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis a Seed VSMCs on coverslips b Serum-starve cells a->b c Pre-treat with PHPS1 or vehicle b->c d Stimulate with oxLDL c->d e Fix with 4% PFA d->e f Permeabilize with Triton X-100 e->f g Block non-specific binding f->g h Incubate with anti-p-ERK primary antibody g->h i Incubate with fluorescent secondary antibody h->i j Counterstain nuclei with DAPI i->j k Mount coverslips j->k l Image with fluorescence microscope k->l m Quantify fluorescence intensity l->m

Caption: Immunofluorescence Staining Workflow.

Procedure:

  • Cell Culture and Treatment:

    • Seed VSMCs onto sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

    • Serum-starve the cells for 24 hours to reduce basal levels of ERK phosphorylation.

    • Pre-treat the cells with this compound salt (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pro-proliferative agent such as oxidized LDL (e.g., 100 µg/ml) for 15-30 minutes.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Dilute the primary anti-p-ERK antibody in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

    • Capture images of multiple fields for each experimental condition.

    • Quantify the fluorescence intensity of p-ERK staining in the nucleus and/or cytoplasm using image analysis software (e.g., ImageJ/Fiji). Normalize the p-ERK signal to the number of cells (DAPI-stained nuclei).

Troubleshooting

IssuePossible CauseSolution
High BackgroundInadequate blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingTitrate primary and secondary antibodies to optimal concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Weak or No SignalIneffective primary antibodyUse a validated antibody for immunofluorescence.
Low antigen expressionUse a more sensitive detection method or amplify the signal.
PHPS1 treatment was too effectiveReduce PHPS1 concentration or treatment time.
Inactivated secondary antibodyProtect fluorescently labeled antibodies from light.
PhotobleachingExcessive exposure to excitation lightMinimize light exposure and use an antifade mounting medium.

Conclusion

This application note provides a framework for using this compound salt in immunofluorescence studies to investigate the SHP2/ERK signaling pathway. By visualizing the reduction in phosphorylated ERK, researchers can effectively assess the cellular activity of PHPS1 and other SHP2 inhibitors, providing valuable insights for drug development and basic research. The provided protocols and diagrams serve as a comprehensive guide for designing and executing these experiments.

References

Application Notes: PHPS1 Sodium Salt as a Potential Therapeutic Agent in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction. A growing body of evidence implicates aberrant signaling pathways, including those regulated by protein tyrosine phosphatases, in the pathogenesis of these conditions. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key negative regulator of insulin signaling, neuroinflammation, and cellular stress responses in the brain.[1][2][3] Its inhibition is now considered a promising therapeutic strategy.[1][4] PHPS1 sodium salt is a known inhibitor of Shp2 and PTP1B. While its direct effects on neurodegeneration are yet to be extensively reported, its inhibitory action on PTP1B provides a strong rationale for its investigation in relevant disease models. These application notes provide a summary of the role of PTP1B inhibition in neurodegeneration and offer detailed protocols for evaluating compounds like this compound salt in preclinical models.

Introduction to this compound Salt

This compound salt is a cell-permeable compound identified as a selective inhibitor of Shp2 (PTPN11) and also demonstrates inhibitory activity against PTP1B.

  • Chemical Name: 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt

  • Molecular Formula: C₂₁H₁₄N₅O₆SNa

  • Molecular Weight: 487.42 g/mol

  • Targets: Primarily Shp2 (IC₅₀ = 2.1 µM), with inhibitory activity against PTP1B (Kᵢ = 5.8 µM).

Mechanism of Action: The Role of PTP1B Inhibition in Neuroprotection

PTP1B is highly expressed in the central nervous system and is localized to the endoplasmic reticulum (ER), where it modulates critical signaling pathways. Overactivity of PTP1B has been linked to neuroinflammation, impaired insulin signaling, and ER stress, all of which are hallmarks of neurodegenerative diseases. The therapeutic potential of PTP1B inhibitors stems from their ability to restore signaling homeostasis.

Key neuroprotective mechanisms associated with PTP1B inhibition include:

  • Enhanced Insulin Signaling: PTP1B negatively regulates the insulin receptor. Its inhibition enhances the phosphorylation of downstream effectors like Akt and Glycogen Synthase Kinase 3β (GSK3β). Inactivated (phosphorylated) GSK3β is unable to hyperphosphorylate tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.

  • Modulation of Neuroinflammation: PTP1B inhibition has been shown to reduce the activation of microglia and astrocytes, key inflammatory cells in the brain. This leads to a decrease in the production of pro-inflammatory cytokines.

  • Promotion of Microglial Phagocytosis: By modulating the spleen tyrosine kinase (SYK) signaling pathway, PTP1B deficiency can promote a transcriptional shift in microglia towards a more active, phagocytic state, thereby enhancing the clearance of pathological protein aggregates like amyloid-β (Aβ).

  • Attenuation of ER Stress: PTP1B regulates the ER stress signaling pathway. Its inhibition can suppress the activation of ER stress markers, protecting neurons from stress-induced apoptosis.

Signaling Pathway of PTP1B Inhibition in an Alzheimer's Disease Context

PTP1B_Inhibition_AD cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor PTP1B PTP1B IRS1 IRS-1 IR->IRS1 Activates Insulin Insulin Insulin->IR Binds pIRS1 p-IRS-1 PTP1B->pIRS1 Dephosphorylates PHPS1 PHPS1 Sodium Salt PHPS1->PTP1B Inhibits PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK3β pAkt p-Akt Akt->pAkt Tau Tau GSK3b->Tau Phosphorylates pIRS1->PI3K pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b pGSK3b->Tau Inhibition of Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Caption: PTP1B inhibition by PHPS1 enhances insulin signaling, leading to inactive p-GSK3β and reduced tau pathology.

PTP1B's Role in Microglial Activation

PTP1B_Microglia cluster_microglia Microglia Cell PTP1B PTP1B pSYK p-SYK (Active) PTP1B->pSYK Dephosphorylates Inflammation Pro-inflammatory Cytokine Release PTP1B->Inflammation Promotes PHPS1 PHPS1 Sodium Salt PHPS1->PTP1B Inhibits SYK SYK Phagocytosis Aβ Phagocytosis & Clearance pSYK->Phagocytosis Promotes

Caption: PHPS1 inhibits PTP1B, promoting SYK activation and enhancing microglial phagocytosis of Aβ plaques.

Application in Neurodegenerative Disease Models

Based on studies with other PTP1B inhibitors, a compound like PHPS1 can be evaluated for its therapeutic efficacy in various in vitro and in vivo models of neurodegeneration.

Quantitative Data from PTP1B Inhibition Studies

The following tables summarize representative quantitative outcomes from studies using PTP1B inhibitors in Alzheimer's disease (AD) and Parkinson's disease (PD) models. These data provide a benchmark for designing experiments with this compound salt.

Table 1: Effects of PTP1B Inhibitors in AD Mouse Models

Model Compound Dose / Duration Key Outcomes Reference
hAPP-J20 Mice Trodusquemine 5 mg/kg; every 5 days for 1 month Prevented spatial memory deficits; Prevented hippocampal neuron loss.
APP/PS1 Mice PTP1B Deletion N/A Ameliorated memory deficits; Reduced Aβ burden.

| PLB4 Mice | Trodusquemine | 1 mg/kg; 5 weeks | Improved motor learning; Reduced astrogliosis (GFAP levels). | |

Table 2: Effects of PTP1B Inhibitors in PD and Excitotoxicity Models

Model Compound Dose / Duration Key Outcomes Reference
Zebrafish PD Model Suramin In vitro Reversed 6-OHDA-induced locomotor deficits; Attenuated ER stress.
SH-SY5Y Cells (PD) Suramin In vitro Reversed 6-OHDA-induced downregulation of p-CREB and BDNF.
BV2 Microglia Suramin In vitro Attenuated IFN-γ-induced iNOS and COX-2 upregulation.

| Hippocampal Slices | Sodium Orthovanadate | 10-25 µM; 24-48h | Reduced kainic acid-induced neuronal death; Increased p-Akt levels. | |

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound salt.

Protocol 1: In Vitro Neurotoxicity Rescue Assay

This protocol assesses the ability of PHPS1 to protect cultured neuronal cells from toxicity induced by Aβ oligomers or 6-hydroxydopamine (6-OHDA).

1. Materials:

  • Neuronal cell line (e.g., human neuroblastoma SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound salt (stock solution in DMSO, e.g., 10 mM)

  • Toxic agent: Aβ₁₋₄₂ oligomers or 6-OHDA

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • 96-well cell culture plates

  • Plate reader

2. Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound salt in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PHPS1 (e.g., 0.1, 1, 5, 10 µM). Include a "vehicle control" group with DMSO at the same final concentration. Incubate for 2 hours.

  • Toxin Addition: Add the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂ oligomers or 100 µM 6-OHDA) to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the untreated control (100% viability) and the toxin-only control (0% protection). Plot cell viability (%) against PHPS1 concentration.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_analysis Post-Mortem Analysis start Select Animal Model (e.g., APP/PS1 Mice) treatment Administer PHPS1 or Vehicle (e.g., i.p. injection) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) treatment->behavior euthanasia Euthanasia & Tissue Collection (Brain, Liver) behavior->euthanasia biochem Biochemical Analysis (Western Blot for p-Akt, p-GSK3β) euthanasia->biochem histo Histological Analysis (IHC for Aβ plaques, Iba1, GFAP) euthanasia->histo data Data Analysis & Interpretation biochem->data histo->data

References

Application Notes and Protocols: Exploring the Use of PHPS1 Sodium in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling cascades downstream of growth factor receptors and cytokine receptors, making it a key regulator of cellular proliferation, differentiation, and survival.[2] Dysregulation of Shp2 activity is implicated in various diseases, including cancer and autoimmune disorders, rendering it an attractive therapeutic target. In the context of immunology, Shp2 is a crucial signaling node in both innate and adaptive immune cells, influencing processes such as T-cell activation and macrophage polarization. These application notes provide a comprehensive overview of the use of this compound in immunology research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the catalytic activity of Shp2. It is a competitive inhibitor that targets the PTP binding site of Shp2.[3] By inhibiting Shp2, this compound modulates downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. Shp2 is known to dephosphorylate key signaling molecules, and its inhibition by PHPS1 leads to a sustained phosphorylation state of its substrates, thereby altering cellular responses. For instance, inhibition of Shp2 by PHPS1 has been shown to suppress the phosphorylation of ERK1/2.[4]

Data Presentation

Inhibitory Activity and Specificity of this compound
TargetKᵢ (μM)NotesReference
Shp20.73Potent inhibition of the primary target.[5]
Shp110.7Demonstrates selectivity for Shp2 over the closely related Shp1.
PTP1B5.8Shows selectivity against another related tyrosine phosphatase.
In Vitro Efficacy of this compound
Cell-Based AssayCell TypeThis compound ConcentrationObserved EffectReference
Cell ProliferationHuman tumor cell lines (e.g., HT-29)30 µMUp to 74% reduction in cell number after 6 days.
ERK1/2 PhosphorylationVarious cell lines5-20 µMDose-dependent inhibition of HGF/SF-induced Erk1/2 phosphorylation.
VSMC ProliferationVascular Smooth Muscle Cells10 µMInhibition of oxLDL-induced VSMC proliferation.
In Vivo Application of this compound
Animal ModelDisease/ConditionThis compound DosageRoute of AdministrationKey FindingReference
Ldlr-/- miceAtherosclerosis3 mg/kg/dayIntraperitoneal (i.p.) injectionReduced atherosclerotic plaque development.

Signaling Pathways

SHP2 Signaling in T-Cell Activation

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits ZAP70 ZAP70 Lck->ZAP70 p LAT LAT ZAP70->LAT p SLP76 SLP-76 LAT->SLP76 Ras Ras LAT->Ras PLCg1 PLCγ1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (e.g., IL-2) ERK->Gene NFAT->Gene SHP2->LAT dephosphorylates SHP2->SLP76 dephosphorylates PHPS1 This compound PHPS1->SHP2 inhibits

Caption: this compound inhibits SHP2, preventing dephosphorylation of key TCR signaling molecules.

SHP2 Signaling in Macrophage Polarization

Macrophage_Polarization cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB M1_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->M1_Genes IL4 IL-4/IL-13 IL4R IL-4R IL4->IL4R STAT6 STAT6 IL4R->STAT6 p M2_Genes Anti-inflammatory Genes (Arg-1, IL-10) STAT6->M2_Genes SHP2 SHP2 SHP2->NFkB inhibits SHP2->STAT6 promotes PHPS1 This compound PHPS1->SHP2 inhibits

Caption: this compound's inhibition of SHP2 can modulate macrophage polarization.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the effect of this compound on T-cell activation and proliferation.

Materials:

  • Human or mouse Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation).

  • Cell proliferation dye (e.g., CFSE or eFluor 670).

  • Flow cytometer.

  • 96-well round-bottom culture plates.

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify using magnetic-activated cell sorting (MACS).

  • Cell Staining: Resuspend cells at 1 x 10⁶ cells/mL in PBS and stain with a cell proliferation dye according to the manufacturer's protocol.

  • Plate Coating (for antibody stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before adding cells.

  • Cell Seeding and Treatment: Seed stained cells at 2 x 10⁵ cells/well in RPMI-1640 medium. Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).

  • Add varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Flow Cytometry Analysis: Harvest cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

  • Analyze the dilution of the proliferation dye in the T-cell populations using a flow cytometer to determine the extent of cell division.

Experimental Workflow:

T_Cell_Assay_Workflow A Isolate PBMCs/ T-Cells B Stain with Proliferation Dye A->B C Seed cells in Ab-coated plate B->C D Treat with This compound C->D E Incubate 3-5 days D->E F Stain for Surface Markers E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for assessing T-cell proliferation with this compound.

Protocol 2: In Vitro Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization.

Materials:

  • Human or mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1).

  • DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

  • Flow cytometry antibodies for macrophage polarization markers (e.g., CD86 for M1, CD206 for M2).

  • Reagents for RNA extraction and qPCR.

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-10).

Procedure:

  • Cell Culture: Culture BMDMs or macrophage cell line to the desired confluency. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Treatment and Polarization:

    • Pre-treat macrophages with various concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO vehicle control for 1-2 hours.

    • To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

    • To induce M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

    • Include an unstimulated control group.

  • Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

    • qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of M1-associated genes (e.g., Nos2, Tnf) and M2-associated genes (e.g., Arg1, Mrc1).

    • ELISA: Collect cell culture supernatants and measure the concentration of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10).

Protocol 3: Western Blot for Phospho-ERK and Phospho-STAT3

Objective: To analyze the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

  • Immune cells of interest (e.g., T-cells, macrophages).

  • Appropriate cell culture medium.

  • This compound (stock solution in DMSO).

  • Stimulating agent (e.g., growth factor, cytokine, or anti-CD3/CD28 for T-cells).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere (if applicable).

    • Serum-starve cells for a few hours if necessary to reduce basal signaling.

    • Pre-treat cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.

    • Stimulate cells with the appropriate agonist for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal.

  • Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins of interest and the loading control.

Logical Relationship for Data Interpretation:

Western_Blot_Logic Stimulation Cell Stimulation pERK Decreased p-ERK levels Stimulation->pERK pSTAT3 Altered p-STAT3 levels Stimulation->pSTAT3 PHPS1 This compound Treatment PHPS1->pERK PHPS1->pSTAT3 Conclusion PHPS1 inhibits SHP2-mediated signaling pERK->Conclusion pSTAT3->Conclusion TotalERK Unchanged Total ERK TotalERK->Conclusion TotalSTAT3 Unchanged Total STAT3 TotalSTAT3->Conclusion

Caption: Interpreting Western blot results after this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the role of Shp2 in immunological processes. Its selectivity and cell permeability make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the impact of Shp2 inhibition on T-cell and macrophage functions. As with any experimental system, optimization of concentrations, incubation times, and specific readouts will be necessary for each specific research question. The continued exploration of Shp2 inhibitors like this compound will undoubtedly provide further insights into the complex signaling networks that govern immune responses and may pave the way for novel therapeutic strategies for immune-related diseases.

References

Troubleshooting & Optimization

troubleshooting PHPS1 sodium salt solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with PHPS1 sodium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its mechanism of action?

This compound salt is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/ERK pathway, which is involved in cell proliferation and differentiation.[2][4] PHPS1 specifically inhibits Shp2, leading to the suppression of downstream signaling, such as the sustained phosphorylation of ERK1/2.

Q2: What is the recommended solvent for dissolving this compound salt?

The recommended solvent for dissolving this compound salt is Dimethyl Sulfoxide (DMSO). It is soluble up to 20 mM in DMSO. Some suppliers also specify solubility in warm DMSO at 10 mg/mL.

Q3: How should I prepare a stock solution of this compound salt?

To prepare a stock solution, dissolve the desired amount of this compound salt powder in high-quality, anhydrous DMSO. To aid dissolution, you can gently warm the solution. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the salt (based on its molecular weight, which is approximately 487.42 g/mol ) in the required volume of DMSO.

Q4: How should I store the solid compound and my stock solutions?

  • Solid Compound: Store the powdered this compound salt at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are typically stable for over a year. For short-term storage, solutions can be kept at 4°C for up to a week.

Q5: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue with compounds dissolved in DMSO. Here are several troubleshooting steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize toxicity and precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.

  • Increase the Temperature: Gently warming the aqueous buffer before adding the PHPS1 stock solution may help maintain solubility. However, be mindful of the temperature sensitivity of your experimental system.

  • Use a Co-solvent: In some cases, the use of a co-solvent in your final solution can help. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Sonication: Brief sonication of the final solution can help to redissolve small precipitates.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound salt.

Problem Possible Cause Recommended Solution
Cloudy or Precipitated Solution in DMSO The compound has not fully dissolved.Gently warm the solution while vortexing. Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility.
The concentration is above the solubility limit.Do not exceed a concentration of 20 mM or 10 mg/mL in DMSO.
Precipitation upon Dilution in Aqueous Buffer "Salting out" effect due to a large polarity difference between DMSO and the aqueous medium.Lower the final DMSO concentration in your working solution. Perform a serial dilution in your aqueous buffer.
The pH of the aqueous buffer is not optimal for solubility.Adjust the pH of your buffer. The solubility of many compounds is pH-dependent. While specific data for PHPS1 is limited, for some sodium salts, a slightly basic pH can improve solubility.
The temperature of the aqueous buffer is too low.Prepare your working solution at room temperature or slightly warmed, if your experimental protocol allows.
Inconsistent Experimental Results Precipitation of the compound in the assay plate.Visually inspect your plates for any signs of precipitation. If observed, optimize your dilution protocol as described above.
Degradation of the compound in solution.Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility up to 20 mMDMSO
Solubility 10 mg/mLWarm DMSO
Storage (Powder) -20°CN/A
Storage (Stock Solution) -80°CDMSO

Experimental Protocols

Protocol for Preparing this compound Salt Working Solution for Cell Culture
  • Prepare Stock Solution:

    • Allow the vial of this compound salt powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-20 mM.

    • Vortex and gently warm the solution if necessary to ensure it is fully dissolved.

    • Aliquot the stock solution into single-use tubes and store at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the culture medium is below 0.5%.

    • Add the final working solution to your cells and gently mix.

Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol is designed to assess the inhibitory effect of PHPS1 on the SHP2/ERK signaling pathway.

  • Cell Treatment:

    • Plate your cells of interest and grow them to the desired confluency.

    • Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours) to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of this compound salt (or DMSO as a vehicle control) for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

SHP2-ERK Signaling Pathway Inhibition by PHPS1

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Differentiation pERK->Proliferation SHP2->Ras PHPS1 PHPS1 Sodium Salt PHPS1->SHP2 Inhibits Troubleshooting_Workflow Start Start: Dissolving PHPS1 Sodium Salt CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseAnhydrous Use high-quality, anhydrous DMSO CheckSolvent->UseAnhydrous No CheckConc Is concentration ≤ 20 mM? CheckSolvent->CheckConc Yes UseAnhydrous->CheckSolvent AdjustConc Adjust concentration to be within limit CheckConc->AdjustConc No WarmVortex Warm gently and vortex CheckConc->WarmVortex Yes AdjustConc->CheckConc ClearSolution Is the stock solution clear? WarmVortex->ClearSolution ClearSolution->WarmVortex No Dilute Dilute in aqueous buffer ClearSolution->Dilute Yes Precipitation Precipitation occurs? Dilute->Precipitation TroubleshootDilution Troubleshoot Dilution: - Lower final DMSO % - Stepwise dilution - Adjust pH/temp - Sonicate Precipitation->TroubleshootDilution Yes Success Successful Dissolution Precipitation->Success No TroubleshootDilution->Dilute

References

optimizing PHPS1 sodium salt concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PHPS1 sodium salt in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its mechanism of action?

PHPS1 is a potent and specific, cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways related to cell proliferation, differentiation, and survival.[2] As an oncogene, Shp2 primarily regulates the survival and proliferation of cancer cells by activating the Ras/ERK signaling pathway.[2] PHPS1 exerts its inhibitory effect by targeting the catalytic activity of Shp2, thereby blocking downstream signaling cascades.

Q2: What is the typical concentration range for this compound salt in in vitro experiments?

The optimal concentration of this compound salt can vary depending on the cell type and the specific experimental conditions. However, published studies provide a general range to start with. Concentrations between 5 µM and 30 µM have been shown to be effective in various cell lines.[2][3] For example, 5 µM PHPS1 was sufficient to inhibit HGF/SF-induced scattering and branching morphogenesis in MDCK epithelial cells. In other studies, 10 µM PHPS1 was used to inhibit smooth muscle cell proliferation, and 30 µM was used to reduce the proliferation of several human tumor cell lines.

Q3: How should I prepare and store this compound salt solutions?

This compound salt is soluble in warm DMSO (10 mg/ml). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is PHPS1 selective for Shp2?

PHPS1 exhibits good selectivity for Shp2 over other related protein tyrosine phosphatases. It has been shown to be 8- and 15-fold more selective for Shp2 compared to PTP1B and Shp1, respectively. The inhibitory constants (Ki) for PHPS1 are 0.73 µM for Shp2, 5.8 µM for PTP1B, and 10.7 µM for Shp1.

Troubleshooting Guide

Issue 1: No observable effect of PHPS1 treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. See the protocol for a dose-response curve below.
Compound Instability Ensure the PHPS1 stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. The stability of PHPS1 in cell culture media over long incubation periods should be considered.
Low Shp2 Expression or Activity Confirm the expression and activity of Shp2 in your cell line using Western blot or a phosphatase activity assay.
Incorrect Experimental Readout Verify that your chosen assay is sensitive enough to detect changes in the Shp2 signaling pathway. For example, check for phosphorylation changes in downstream targets like ERK1/2.

Issue 2: High levels of cell death or cytotoxicity.

Possible Cause Troubleshooting Step
PHPS1 Concentration is too high Reduce the concentration of PHPS1. Perform a cytotoxicity assay (e.g., MTT or CellTox Green) to determine the maximum non-toxic concentration for your cells.
DMSO Toxicity Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect.
Cell Line Sensitivity Some cell lines may be more sensitive to PHPS1 treatment. Consider using a lower concentration range or a shorter incubation time.

Issue 3: PHPS1 precipitates in the cell culture medium.

Possible Cause Troubleshooting Step
Poor Solubility Although soluble in warm DMSO, PHPS1 may have limited solubility in aqueous media at high concentrations. Ensure the stock solution is fully dissolved before diluting into media. Pre-warm the media slightly before adding the PHPS1 solution.
High Final Concentration Avoid making large dilutions directly into the final volume of media. Instead, perform serial dilutions.
Interaction with Media Components Certain components in the cell culture media might interact with PHPS1. If possible, test the solubility in a simpler buffer like PBS first.

Quantitative Data Summary

Table 1: Inhibitory Potency of PHPS1 against various Protein Tyrosine Phosphatases.

PhosphataseKi (µM)
Shp20.73
Shp110.7
PTP1B5.8

Table 2: Effective Concentrations of PHPS1 in in vitro studies.

ConcentrationCell Line/SystemObserved EffectReference
5 µMMDCK epithelial cellsInhibition of HGF/SF-induced scattering and branching morphogenesis
10 µMVascular Smooth Muscle Cells (VSMCs)Inhibition of oxLDL-induced proliferation and ERK phosphorylation
30 µMVarious human tumor cell linesReduction in cell number
5-20 µMMDCK cellsDose-dependent inhibition of Erk1/2 phosphorylation

Experimental Protocols

Protocol 1: Determining Optimal PHPS1 Concentration using a Dose-Response Curve and MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/ml and allow them to adhere for 24 hours.

  • PHPS1 Preparation: Prepare a 2X stock solution of various concentrations of PHPS1 (e.g., 0, 2, 5, 10, 20, 40, 80, 100 µM) in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X PHPS1 solutions to the respective wells. Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the PHPS1 concentration to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Treatment: Seed cells and treat with the desired concentration of PHPS1 for the appropriate time. Include a positive control (e.g., stimulation with a growth factor like HGF/SF or oxLDL) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Analysis: Re-probe the membrane with an antibody against total ERK1/2 for loading control. Quantify the band intensities to determine the relative change in p-ERK levels.

Protocol 3: In Vitro Phosphatase Activity Assay
  • Reaction Setup: In a 96-well plate, combine recombinant Shp2 enzyme, a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP), and varying concentrations of PHPS1 in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each PHPS1 concentration and determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation PHPS1 PHPS1 PHPS1->SHP2 Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of PHPS1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_stock Prepare PHPS1 Stock in DMSO treat_cells Treat Cells with PHPS1 Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity western Western Blot (e.g., p-ERK) incubate->western activity Phosphatase Activity Assay incubate->activity

Caption: General experimental workflow for using PHPS1 in vitro.

Troubleshooting_Logic cluster_solutions_no_effect Troubleshooting: No Effect cluster_solutions_cytotoxicity Troubleshooting: Cytotoxicity start Start Experiment with PHPS1 check_effect Observable Effect? start->check_effect no_effect No Effect check_effect->no_effect No cytotoxicity High Cytotoxicity? check_effect->cytotoxicity Yes dose_response Perform Dose-Response no_effect->dose_response check_stability Check Compound Stability no_effect->check_stability confirm_shp2 Confirm Shp2 Expression no_effect->confirm_shp2 high_death High Cell Death cytotoxicity->high_death Yes success Experiment Successful cytotoxicity->success No lower_conc Lower PHPS1 Concentration high_death->lower_conc check_dmso Check DMSO Concentration high_death->check_dmso reduce_time Reduce Incubation Time high_death->reduce_time

Caption: Troubleshooting logic for PHPS1 in vitro experiments.

References

common problems with PHPS1 sodium salt stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of PHPS1 sodium salt in solution. All recommendations are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after diluting my this compound salt DMSO stock solution into an aqueous buffer. What is the cause?

A1: This is a common phenomenon known as "antisolvent precipitation" or "solvent shock." this compound salt is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.

Q2: How can I prevent my this compound salt from precipitating when preparing my working solution?

A2: Several strategies can be employed to prevent precipitation:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound salt in your experiment.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock. First, create an intermediate dilution in a small volume of your aqueous buffer, then add this to the final volume. This gradual change in the solvent environment can help maintain solubility.

  • Pre-warm the Aqueous Buffer: Warming your aqueous buffer (e.g., to 37°C) before adding the this compound salt stock solution can sometimes improve solubility.

  • Increase Mixing: Ensure rapid and thorough mixing of the solution upon addition of the this compound salt stock.

Q3: My DMSO stock solution of this compound salt appears cloudy or has particles. What should I do?

A3: Cloudiness or precipitation in your DMSO stock solution can be due to a few factors:

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound salt. Always use anhydrous DMSO and keep the stock solution tightly sealed.

  • Concentration Exceeds Solubility Limit: While this compound salt is highly soluble in DMSO, it is possible to exceed its solubility limit, especially at very high concentrations.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote precipitation. It is recommended to aliquot your stock solution into smaller, single-use volumes.

If you observe precipitation in your stock, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If the precipitate persists, it is best to prepare a fresh stock solution.

Q4: How stable is this compound salt in aqueous solutions over time?

A4: The stability of this compound salt in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of certain components in the buffer. While specific degradation kinetics for this compound salt are not extensively published, it is a general best practice to prepare fresh aqueous solutions for each experiment and avoid long-term storage. For critical or lengthy experiments, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation upon Dilution into Aqueous Buffer

Symptoms:

  • Cloudy or hazy appearance of the final solution.

  • Visible particles or crystals in the solution.

  • A thin film on the surface of the culture vessel.

Troubleshooting Workflow:

G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Optimize Dilution Method (Stepwise Dilution) step1->step2 If still precipitates end_success Precipitation Resolved step1->end_success If resolved step3 Pre-warm Aqueous Buffer step2->step3 If still precipitates step2->end_success If resolved step4 Gentle Warming/Sonication of Final Solution step3->step4 If still precipitates step3->end_success If resolved step5 Consider Co-solvent (if compatible with assay) step4->step5 If still precipitates step4->end_success If resolved step5->end_success If resolved end_fail Issue Persists (Contact Technical Support) step5->end_fail If still precipitates

A troubleshooting workflow for addressing precipitation of this compound salt upon dilution.

Issue 2: Instability of this compound Salt in Solution During Experiment

Symptoms:

  • Inconsistent or irreproducible experimental results over time.

  • Decreased activity of the compound in longer experiments.

Troubleshooting Workflow:

G start Inconsistent Results/ Decreased Activity step1 Prepare Fresh Solution for Each Experiment start->step1 step2 Minimize Exposure to Light step1->step2 end_success Consistent Results step1->end_success If resolved step3 Maintain Consistent pH and Temperature step2->step3 step2->end_success If resolved step4 Perform Pilot Stability Study (if necessary) step3->step4 step3->end_success If resolved end_fail Further Investigation Needed step4->end_fail

A logical workflow for troubleshooting the instability of this compound salt during experiments.

Quantitative Data

While specific experimental data for this compound salt is limited in publicly available literature, the following tables provide estimated solubility and recommended storage conditions based on its chemical properties as a small molecule sodium salt and general laboratory best practices.

Table 1: Estimated Solubility of this compound Salt

Solvent/BufferEstimated SolubilityNotes
DMSO≥ 20 mMShould be clear and free of particulates. Gentle warming can aid dissolution.
PBS (pH 7.4)Low µM rangeProne to precipitation, especially at higher concentrations.
Cell Culture Media (e.g., DMEM) with 10% FBSLow to mid µM rangeSerum proteins can aid in solubilization, but precipitation is still possible.
EthanolSparingly solubleCan be used as a co-solvent in some applications.
WaterPoorly solubleNot recommended as a primary solvent.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsStore desiccated and protected from light.
DMSO Stock Solution (≤ 20 mM)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
Aqueous Working Solutions2-8°CPrepare fresh dailyProne to degradation and precipitation. Avoid long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution in DMSO

Materials:

  • This compound salt powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound salt (487.42 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.

  • Weigh the powder: Accurately weigh the this compound salt powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)

Objective: To determine the approximate kinetic solubility of this compound salt in PBS.

Materials:

  • 10 mM this compound salt in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare Serial Dilutions: In your 96-well plate, perform serial dilutions of your 10 mM this compound salt stock solution in DMSO.

  • Dilute into PBS: Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubate: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of each well at 620 nm. An increase in absorbance compared to a DMSO-only control indicates the formation of a precipitate.

  • Determine Solubility Limit: The highest concentration of this compound salt that does not show a significant increase in absorbance is considered the approximate kinetic solubility in PBS under these conditions.

Signaling Pathway

PHPS1 is an inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK signaling pathway. This pathway is essential for cell proliferation, differentiation, and survival.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2->Ras_GDP promotes SOS activity PHPS1 PHPS1 PHPS1->Shp2 inhibits

The role of Shp2 in the Ras-MAPK signaling pathway and its inhibition by PHPS1.

preventing PHPS1 sodium salt precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PHPS1 sodium salt in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and why is it used in research?

This compound salt is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a key signaling protein involved in cell growth, differentiation, and survival. As such, this compound salt is a valuable tool for studying the role of Shp2 in various cellular processes and for investigating its potential as a therapeutic target in diseases such as cancer.

Q2: What is the primary cause of this compound salt precipitation in cell culture media?

The precipitation of this compound salt in aqueous-based cell culture media is primarily due to its limited solubility. Several factors can contribute to this, including the concentration of the compound, the pH of the media, temperature, and interactions with other media components, particularly divalent cations like calcium and magnesium.

Q3: What are the visible signs of this compound salt precipitation?

Precipitation of this compound salt can be observed as a fine crystalline solid, a general cloudiness or haziness in the media, or a thin film on the surface of the culture vessel.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound salt in your experiments.

Initial Checks and Recommendations

Before preparing your working solutions, please review the following recommendations:

  • Solvent Selection: this compound salt is soluble in warm Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[1] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

  • Stock Solution Preparation: Ensure your stock solution is fully dissolved. If you observe any particulates, gently warm the solution to 37°C or sonicate briefly.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.

Troubleshooting Workflow

If you are experiencing precipitation of this compound salt in your cell culture media, follow this workflow to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting this compound Salt Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in stock. Prepare fresh stock solution. Ensure complete dissolution (warm/sonicate). check_stock->stock_precipitate No dilution_method Review Dilution Method check_stock->dilution_method Yes direct_addition Was concentrated stock added directly to media? dilution_method->direct_addition stepwise_dilution Use a stepwise dilution method. Pre-warm media to 37°C. direct_addition->stepwise_dilution Yes check_concentration Review Final Concentration direct_addition->check_concentration No end Precipitation Resolved stepwise_dilution->end high_concentration Is the final concentration too high? check_concentration->high_concentration solubility_limit Exceeds solubility limit in media. Determine maximum soluble concentration (see Protocol 2). high_concentration->solubility_limit Yes check_media Evaluate Media Composition high_concentration->check_media No solubility_limit->end media_interaction Potential media interaction? (e.g., high Ca2+/Mg2+) check_media->media_interaction media_test Test solubility in different media formulations (e.g., lower divalent cations). media_interaction->media_test Yes media_interaction->end No media_test->end

Caption: Troubleshooting workflow for this compound salt precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Salt Stock Solution and Working Solutions

This protocol provides a reliable method for preparing a this compound salt stock solution and diluting it into cell culture media to minimize precipitation.

Materials:

  • This compound salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound salt powder to equilibrate to room temperature before opening the vial.

    • Aseptically weigh the desired amount of powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Final Working Solution (Stepwise Dilution):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Step 1: Intermediate Dilution. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock in 198 µL of media to get 100 µM).

    • Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Gently mix the final solution by swirling or inverting the container. Avoid vigorous vortexing, which can sometimes promote precipitation.

    • Important: The final concentration of DMSO in the cell culture media should not exceed 0.5% to avoid solvent toxicity.

Protocol 2: Determination of Maximum Soluble Concentration of this compound Salt in Cell Culture Media

This protocol allows you to determine the highest concentration of this compound salt that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • 10 mM this compound salt stock solution in DMSO

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare a series of dilutions of the this compound salt in your pre-warmed cell culture medium. A suggested range is from 1 µM to 100 µM.

  • Include a vehicle control (media with the same final concentration of DMSO as the highest this compound salt concentration).

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.

  • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.

Data Presentation

Table 1: Solubility of this compound Salt in Different Solvents

SolventConcentrationTemperature
DMSO10 mg/mLWarm

Table 2: Influence of Media Components on this compound Salt Solubility (Simulated Data)

Media ComponentConcentrationEffect on PHPS1 Solubility
Calcium Chloride> 1 mMPotential for precipitation
Magnesium Sulfate> 1 mMPotential for precipitation
Fetal Bovine Serum10%May slightly increase solubility
pH< 6.5May decrease solubility
Temperature4°CMay decrease solubility

Potential Signaling Pathway Interactions

The following diagram illustrates the potential for this compound salt precipitation to interfere with its intended biological activity on the Shp2 signaling pathway.

Signaling_Pathway_Interference Impact of Precipitation on Shp2 Inhibition cluster_solution In Solution cluster_precipitate Precipitated PHPS1_soluble Soluble PHPS1 Shp2 Shp2 PHPS1_soluble->Shp2 Inhibition Downstream Downstream Signaling (e.g., RAS-ERK pathway) Shp2->Downstream Activation PHPS1_precipitate Precipitated PHPS1 Reduced_inhibition Reduced Inhibition PHPS1_precipitate->Reduced_inhibition Reduced_inhibition->Shp2

Caption: Precipitation reduces the effective concentration of the inhibitor.

References

unexpected results with PHPS1 sodium salt treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PHPS1 sodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound salt in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its primary mechanism of action?

This compound salt is a selective inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), also known as PTPN11.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras/MAPK pathway, which is often implicated in cell proliferation and differentiation.[3] PHPS1 exerts its inhibitory effect on Shp2, thereby blocking downstream signaling.[1]

Q2: What is the recommended solvent and storage condition for this compound salt?

This compound salt is soluble in warm DMSO (Dimethyl sulfoxide). For long-term storage, it is recommended to store the compound at -20°C.

Q3: What are the known off-target effects of PHPS1?

While PHPS1 is described as a specific inhibitor of Shp2-dependent signaling, it is crucial to be aware of potential off-target effects. Studies on other active-site SHP2 inhibitors have shown off-target effects on receptor tyrosine kinases (RTKs) like PDGFRβ. Researchers should include appropriate controls to validate the specificity of PHPS1's effects in their experimental system.

Q4: Can the sodium salt formulation of PHPS1 influence experimental outcomes?

Yes, the sodium ion concentration in the local cellular environment can influence cellular responses, including cancer cell proliferation and immune cell function. Recent studies have highlighted the impact of high-salt microenvironments on tumor progression and treatment resistance. It is advisable to consider the final concentration of sodium ions in your experimental setup, especially in sensitive cell-based assays. The salt form of a drug can also affect its solubility and stability.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., p-ERK levels)
Possible Cause Recommended Solution
Compound Degradation Ensure this compound salt has been stored correctly at -20°C. Prepare fresh stock solutions in warm DMSO for each experiment.
Insufficient Concentration The effective concentration of PHPS1 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Incorrect Timing of Treatment The inhibitory effect of PHPS1 on signaling pathways like Erk1/2 phosphorylation can be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
Cell Line Resistance Some cell lines may be inherently resistant to Shp2 inhibition. This could be due to mutations in Shp2 or the activation of alternative signaling pathways. Confirm Shp2 expression and activity in your cell line.
Shp2-Independent Pathway Activation The signaling pathway you are investigating might be activated independently of Shp2 in your specific experimental context. Use positive and negative controls (e.g., cells with Shp2 knockdown or knockout) to confirm the pathway's dependence on Shp2.
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Possible Cause Recommended Solution
Off-Target Effects As with any inhibitor, off-target effects are possible. To confirm that the observed phenotype is due to Shp2 inhibition, consider using a structurally different Shp2 inhibitor as a control or performing rescue experiments by overexpressing a constitutively active form of a downstream effector.
Solvent Toxicity High concentrations of DMSO can be toxic to some cell lines. Ensure the final DMSO concentration in your culture medium is below the toxic level for your cells (typically <0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity.
High Sodium Ion Concentration The sodium salt formulation may contribute to a high-salt microenvironment, which can induce cellular stress and affect cell behavior. Calculate the final sodium concentration in your experiments and consider using a sodium-free counter-ion version of the inhibitor if available and appropriate.
Cell Culture Conditions Suboptimal cell culture conditions (e.g., contamination, improper passaging) can lead to unexpected results. Maintain good cell culture practices and regularly check for contamination.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for Shp2 2.1 µMIn vitro enzyme assay
Ki for Shp2 0.73 µMIn vitro binding assay
Effective in vitro concentration 5 - 30 µMInhibition of cell proliferation and signaling in various human tumor cell lines
Effective in vivo dosage 3 mg/kgIntraperitoneal injection in a mouse model of atherosclerosis

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Inhibition
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell line.

  • PHPS1 Treatment: Prepare fresh dilutions of this compound salt in serum-free or low-serum media from a stock solution in warm DMSO. Treat the cells with varying concentrations of PHPS1 (e.g., 1, 5, 10, 20 µM) for the desired duration (e.g., 15 min, 1h, 6h). Include a vehicle control (DMSO).

  • Stimulation: Following PHPS1 treatment, stimulate the cells with a growth factor known to activate the Shp2-dependent MAPK pathway (e.g., HGF/SF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of p-ERK.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 (PTPN11) RTK->Shp2 Activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shp2->Ras Promotes Activation PHPS1 This compound Salt PHPS1->Shp2 Inhibits

Caption: Simplified Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental_Workflow start Start: Cell Culture treatment This compound Salt Treatment (Dose & Time Course) start->treatment stimulation Growth Factor Stimulation treatment->stimulation phenotype_assay Phenotypic Assays (Proliferation, Migration) treatment->phenotype_assay lysis Cell Lysis & Protein Quantification stimulation->lysis western_blot Western Blot for p-ERK / Total ERK lysis->western_blot data_analysis Data Analysis western_blot->data_analysis phenotype_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying the effects of PHPS1.

References

how to determine the optimal incubation time for PHPS1 sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PHPS1 sodium, a potent and selective SHP2 inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras/ERK pathway, which is involved in cell proliferation and differentiation.[3] PHPS1 exerts its inhibitory effects by specifically targeting Shp2, with a reported Ki of 0.73 μM.[1][2] Its specificity allows for the targeted investigation of Shp2-dependent signaling events.

Q2: What is the recommended starting point for determining the optimal incubation time for this compound in my experiments?

A2: The optimal incubation time for this compound is highly dependent on the biological process you are investigating. For short-term signaling events, such as the inhibition of Erk1/2 phosphorylation, incubation times ranging from 15 minutes to 6 hours have been shown to be effective. For long-term cellular effects, such as the inhibition of cell proliferation, a much longer incubation period of up to 6 days may be necessary. It is recommended to perform a time-course experiment to determine the ideal incubation time for your specific cell type and experimental endpoint.

Q3: How does the concentration of this compound affect the required incubation time?

A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations may produce a more rapid and potent effect, potentially reducing the required incubation time for observing a specific phenotype. Conversely, lower concentrations may require longer incubation periods to achieve the desired level of inhibition. For example, a concentration of 5 μM PHPS1 has been shown to completely inhibit HGF/SF-induced cell scattering, while concentrations between 5-20 μM are used to inhibit Erk1/2 phosphorylation over a period of 5-360 minutes. For cell proliferation assays, a concentration of 30 μM for 6 days has been utilized.

Q4: What are some common solvents and storage conditions for this compound?

A4: The provided search results do not specify a solvent for this compound. However, for similar small molecule inhibitors, DMSO is a common solvent. For storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and away from moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of this compound on the target pathway. 1. Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect, especially for long-term cellular responses. 2. Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit Shp2 in your specific cell line. 3. Cell Line Insensitivity: The chosen cell line may not be sensitive to Shp2 inhibition.1. Perform a time-course experiment, testing a range of incubation times (e.g., 15 min, 1h, 6h, 24h, 72h, 6 days) to identify the optimal window for your endpoint. 2. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) to determine the effective concentration for your cells. 3. Confirm that your cell line expresses active Shp2 and that the pathway of interest is Shp2-dependent.
High cell toxicity or off-target effects observed. 1. Excessively High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Prolonged Incubation: Extended exposure to the inhibitor, even at a moderate concentration, could induce toxicity.1. Reduce the concentration of this compound. Refer to published literature for concentrations used in similar cell types. 2. Shorten the incubation time. Determine the minimum time required to achieve the desired inhibitory effect.
Inconsistent results between experiments. 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent this compound Preparation: Improper dissolution or storage of the inhibitor can lead to variations in its effective concentration.1. Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the compound is fully dissolved.

Experimental Protocols

Protocol 1: Time-Course Analysis of Erk1/2 Phosphorylation Inhibition

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting growth factor-induced Erk1/2 phosphorylation.

Materials:

  • Cell line of interest (e.g., MDCK cells)

  • Complete growth medium

  • Serum-free medium

  • Growth factor (e.g., HGF/SF)

  • This compound

  • Lysis buffer

  • Phospho-Erk1/2 (Thr202/Tyr204) antibody

  • Total Erk1/2 antibody

  • Secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h). Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for 10-15 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Perform Western blotting to analyze the levels of phosphorylated Erk1/2 and total Erk1/2.

  • Densitometric analysis can be used to quantify the inhibition of Erk1/2 phosphorylation at each time point.

Protocol 2: Long-Term Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on cell proliferation over several days.

Materials:

  • Human tumor cell line (e.g., HT-29)

  • Complete growth medium

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Multi-well plate reader

Procedure:

  • Seed cells at a low density in a 96-well plate.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM, 30 µM). Include a vehicle control.

  • Incubate the cells for an extended period (e.g., 6 days), changing the media with fresh inhibitor every 2-3 days.

  • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader to determine the relative cell viability.

Data Presentation

Table 1: Summary of this compound Incubation Times and Concentrations for Different Biological Effects

Biological EffectCell LineThis compound ConcentrationIncubation TimeReference
Inhibition of Erk1/2 PhosphorylationMDCK5-20 µM15 min - 6 h
Inhibition of Cell ProliferationHuman Tumor Cell Lines (e.g., HT-29)30 µM6 days
Inhibition of HGF/SF-induced Cell ScatteringMDCK5 µMNot explicitly stated, but the effect is observed after HGF/SF stimulation.

Visualizations

G cluster_workflow Experimental Workflow: Determining Optimal Incubation Time A 1. Cell Seeding & Growth B 2. Serum Starvation (for signaling studies) A->B C 3. This compound Pre-incubation (Time-course) B->C D 4. Stimulus Addition (e.g., Growth Factor) C->D E 5. Cell Lysis or Endpoint Assay D->E F 6. Data Analysis E->F G cluster_pathway Simplified SHP2 Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS PHPS1 This compound PHPS1->SHP2

References

PHPS1 sodium salt off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHPS1 sodium salt. The information focuses on understanding its selectivity and addressing potential experimental concerns related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound salt?

PHPS1 is recognized as a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Published data indicates high specificity for Shp2 over other closely related phosphatases like Shp1 and PTP1B.[1][2][3] One study explicitly states that no off-target effects against Shp2-independent signaling were observed.

Q2: I am observing an unexpected effect in my experiment after using PHPS1. Could this be an off-target effect?

While PHPS1 is known for its high selectivity, it is crucial to experimentally verify whether an unexpected observation is a true off-target effect or a consequence of Shp2 inhibition in your specific model system. Shp2 is involved in multiple signaling pathways, and its inhibition can have diverse downstream consequences that may be unexpected.

Q3: How can I experimentally determine if my observed effect is due to an off-target activity of PHPS1?

To investigate a potential off-target effect, a series of control experiments are recommended. These can include:

  • Using a structurally unrelated Shp2 inhibitor: If a different, structurally distinct Shp2 inhibitor recapitulates the observed phenotype, it is more likely that the effect is on-target.

  • Rescue experiments: If possible, expressing a PHPS1-resistant mutant of Shp2 should reverse the observed effect if it is on-target.

  • Dose-response analysis: Correlate the concentration of PHPS1 required to elicit the unexpected phenotype with its known IC50 for Shp2 inhibition. A significant discrepancy may suggest an off-target effect.

  • Cell-free biochemical assays: Test the effect of PHPS1 on other purified enzymes or receptors that you hypothesize might be off-targets.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect an off-target effect of PHPS1 in your experiments, follow this guide to systematically troubleshoot the issue.

Observed Issue Potential Cause Recommended Action
Unexpected phenotype not previously linked to Shp2 inhibition.1. Novel on-target effect in your specific model. 2. True off-target effect. 3. Experimental artifact.1. Conduct a thorough literature search for connections between Shp2 and your observed phenotype. 2. Perform control experiments as outlined in FAQ Q3 . 3. Validate your experimental setup and reagents.
Effect observed at a much higher concentration than the reported Ki for Shp2.Potential for off-target activity at higher concentrations.1. Perform a dose-response curve to determine the EC50 for your observed effect. 2. Compare this EC50 to the known Ki of PHPS1 for Shp2. 3. If possible, use a lower concentration of PHPS1 that is still effective for Shp2 inhibition.
Inconsistent results between experiments.1. Variability in cell culture conditions. 2. Degradation of this compound salt. 3. Inconsistent dosage.1. Standardize cell density, passage number, and serum concentration. 2. Prepare fresh stock solutions of PHPS1 and store them appropriately. 3. Ensure accurate and consistent pipetting.

Data Presentation

Table 1: Selectivity of PHPS1 Against Various Phosphatases

TargetKi (μM)
Shp20.73
Shp2-R362K5.8
Shp110.7
PTP1B5.8
PTP1B-Q0.47

This table summarizes the inhibitory constants (Ki) of PHPS1 for Shp2 and other related protein tyrosine phosphatases.

Experimental Protocols

Protocol 1: In Vitro Phosphatase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of PHPS1 against Shp2 or a potential off-target phosphatase.

  • Reagents:

    • Purified recombinant phosphatase (e.g., Shp2, PTP1B).

    • Fluorogenic phosphatase substrate (e.g., DiFMUP).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 2 mM MnCl2, 1 mM EGTA, 1 mM DTT).

    • This compound salt stock solution (in DMSO or water).

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of PHPS1 in the assay buffer.

    • Add a constant amount of the purified phosphatase to each well of the microplate.

    • Add the serially diluted PHPS1 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the phosphatase activity.

    • Plot the reaction rates against the PHPS1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Grb2 Grb2 Shp2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PHPS1 PHPS1 PHPS1->Shp2 Inhibits

Caption: On-target effect of PHPS1 on the Shp2-mediated MAPK/ERK signaling pathway.

Experimental_Workflow_Off_Target_Investigation start Unexpected Phenotype Observed with PHPS1 Treatment dose_response Perform Dose-Response Experiment start->dose_response compare_ic50 Compare Phenotype EC50 with Shp2 Ki dose_response->compare_ic50 control_inhibitor Test with Structurally Unrelated Shp2 Inhibitor compare_ic50->control_inhibitor Discrepant on_target Conclusion: Likely On-Target Effect compare_ic50->on_target Correlates rescue_experiment Perform Rescue with PHPS1-Resistant Shp2 Mutant control_inhibitor->rescue_experiment off_target Conclusion: Potential Off-Target Effect control_inhibitor->off_target Phenotype Not Recapitulated rescue_experiment->on_target Phenotype Rescued rescue_experiment->off_target Phenotype Not Rescued

Caption: Logical workflow for investigating a suspected off-target effect of PHPS1.

References

dealing with inconsistent results in PHPS1 sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. The content is tailored to address challenges that may arise during experiments, particularly those involving the measurement of sodium-related parameters.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent results in experiments utilizing the Shp2 inhibitor, PHPS1.

Issue 1: Inconsistent IC50 values or lower than expected potency of PHPS1 in cell-based assays.

  • Question: We are observing significant variability in the IC50 value of PHPS1 in our cancer cell line proliferation assays. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent IC50 values for PHPS1 can stem from several factors related to the compound itself, the experimental setup, and the specific cell line used. Here are key areas to investigate:

    • Compound Solubility and Stability: PHPS1 is a hydrophobic molecule. Ensure that it is fully dissolved in a suitable solvent like DMSO before preparing further dilutions in your culture medium.[1] Precipitates can lead to inaccurate effective concentrations. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]

    • Cell Line Specifics: The sensitivity to a Shp2 inhibitor is highly dependent on the genetic background of the cell line. For instance, the effectiveness of inhibitors targeting pathways involving the retinoblastoma (Rb) protein requires a functional Rb protein.[1] Cell lines with mutations in key downstream effectors of Shp2 signaling may exhibit resistance.

    • Choice of Viability Assay: For compounds that may induce cell cycle arrest without immediate cytotoxicity, ATP-based assays (e.g., CellTiter-Glo®) can sometimes be misleading.[1] Cells arrested in the G1 phase can increase in size, leading to higher ATP levels that may mask the anti-proliferative effect.[1] Consider using DNA-based proliferation assays (e.g., CyQUANT®) or direct cell counting for a more accurate measure of cell number.

    • Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of the assay can all influence the apparent IC50 value. Standardize these parameters across all experiments to ensure consistency.

Issue 2: No or weak signal for downstream effects of Shp2 inhibition (e.g., p-ERK).

  • Question: We are treating our cells with PHPS1 but do not observe the expected decrease in the phosphorylation of downstream targets like ERK1/2. What should we check?

  • Answer: A lack of downstream signaling effects can be due to several experimental variables:

    • Suboptimal Treatment Time and Concentration: The effect of PHPS1 on downstream signaling can be time-dependent. For example, PHPS1 has been shown to inhibit HGF/SF-induced phosphorylation of Erk1/2 over a period of 15 minutes to 6 hours, but transient phosphorylation at 5 minutes may not be affected. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and stimulus.

    • Inactive Antibody: The primary antibody used for detecting the phosphorylated target may be inactive or not specific. Validate your antibody with a known positive control.

    • Insufficient Protein Loading: Ensure that equal amounts of protein are loaded for all samples in your western blot analysis. Use a protein quantification assay to normalize your samples.

Issue 3: Inconsistent or artifactual intracellular sodium measurements.

  • Question: We are using a fluorescent indicator to measure changes in intracellular sodium concentration following PHPS1 treatment, but the results are not reproducible. What could be the problem?

  • Answer: Measuring intracellular sodium with fluorescent probes can be challenging. Here are some common pitfalls and troubleshooting steps:

    • Choice of Fluorescent Indicator: Different sodium indicators have varying properties.

      • SBFI is a ratiometric UV-excitable indicator, which can reduce issues related to photobleaching and dye loading, but it has a low quantum yield.

      • CoroNa Green is excited by visible light and shows an increase in fluorescence upon binding Na+. However, it can be prone to leakage from the cell.

      • ANG-2 is a very sensitive probe, but its fluorescence can be affected by the presence of ionophores used for calibration.

    • Indicator Loading and Compartmentalization: Inadequate loading of the acetoxymethyl (AM) ester form of the dye can lead to weak signals. The use of a non-ionic surfactant like Pluronic F-127 can improve solubility and cell loading. However, in some cell types, anion transporters can cause compartmentalization of the indicator into intracellular organelles or extrude it from the cell, reducing the signal-to-background ratio.

    • Calibration Issues: Calibrating intracellular fluorescence to absolute sodium concentrations is a critical source of error. Using ionophores like gramicidin to equilibrate intracellular and extracellular sodium is a common method, but it has been reported that gramicidin itself can decrease the fluorescence of some indicators like ANG-2, leading to an underestimation of the true intracellular sodium concentration.

    • pH Sensitivity: Some sodium indicators exhibit a small dependence on pH. If your experimental conditions are expected to alter intracellular pH, this could confound your sodium measurements.

Frequently Asked Questions (FAQs)

Q1: What is PHPS1 and what is its primary mechanism of action?

A1: PHPS1 (Phenylhydrazonopyrazolone sulfonate) is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factors and cytokines, primarily by activating the Ras/ERK signaling pathway. PHPS1 exerts its inhibitory effect by interacting with the PTP catalytic domain of Shp2.

Q2: What are the known downstream signaling pathways affected by PHPS1?

A2: By inhibiting Shp2, PHPS1 primarily blocks the activation of the Ras/ERK (MAPK) signaling pathway. Specifically, it has been shown to inhibit the sustained phosphorylation of Erk1/2. However, it does not appear to affect the PI3K/Akt or Stat3 signaling pathways.

Q3: Is there a direct link between Shp2 inhibition by PHPS1 and sodium transport?

A3: The current literature does not establish a direct, mechanistic link where Shp2 inhibition by PHPS1 directly modulates the activity of a specific sodium transporter or channel. However, Shp2 is involved in a wide array of cellular processes, including cell adhesion and migration, which can be influenced by ion gradients. Furthermore, changes in intracellular pH, which can be regulated by sodium-proton exchangers, have been shown to affect Shp2 activity. Therefore, it is plausible that in certain experimental contexts, the effects of PHPS1 on cellular signaling could indirectly lead to changes in intracellular sodium concentration, or vice-versa. For instance, inhibition of the Na+/K+ pump can lead to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger and increases intracellular calcium. This rise in intracellular calcium can activate various signaling pathways.

Q4: What are the key differences between Shp1 and Shp2, and is PHPS1 selective?

A4: Shp1 and Shp2 are structurally related protein tyrosine phosphatases, but they often have opposing roles in cell signaling. While Shp2 is generally considered a positive regulator of growth factor signaling, Shp1 is often a negative regulator, particularly in hematopoietic cells. PHPS1 is highly selective for Shp2 over Shp1 and another closely related phosphatase, PTP1B.

Q5: What are some general best practices for designing experiments with PHPS1?

A5:

  • Confirm Shp2 Dependency: Before initiating extensive experiments, confirm that the cellular process you are studying is indeed dependent on Shp2. This can be done using genetic approaches like siRNA-mediated knockdown of Shp2.

  • Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for PHPS1.

  • Dose-Response and Time-Course: As mentioned in the troubleshooting guide, it is crucial to perform dose-response and time-course experiments to identify the optimal experimental conditions.

  • Monitor Downstream Effects: To confirm that PHPS1 is active in your experimental system, monitor the phosphorylation status of known Shp2 downstream targets, such as ERK1/2.

Data Presentation

Table 1: Inhibitory Constants (Ki) of PHPS1 for Shp2 and Other Phosphatases

PhosphataseKi (μM)Selectivity vs. Shp2
Shp20.73-
Shp110.7~15-fold
PTP1B5.8~8-fold
Data sourced from MedchemExpress and Probechem.

Table 2: Comparison of Common Fluorescent Sodium Indicators

IndicatorExcitation/Emission (nm)PropertiesCommon Issues
SBFI UV (~340/380) / ~505Ratiometric, reduces artifacts from dye loading and photobleaching.Requires UV excitation, low brightness, low quantum yield.
CoroNa Green ~492 / ~516Visible light excitation, fluoresces upon Na+ binding.Non-ratiometric, prone to leakage from cells.
ANG-2 ~525 / ~545High sensitivity to Na+.Fluorescence can be quenched by ionophores used for calibration.
Sodium Green ~507 / ~532Visible light excitation, higher quantum yield and better selectivity for Na+ over K+ compared to SBFI.Non-ratiometric, potential for dye-protein interactions to dampen the signal.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK1/2 Inhibition by PHPS1

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells are attached, serum-starve them for 16-24 hours to reduce basal signaling.

  • PHPS1 Pre-treatment: Pre-treat the cells with varying concentrations of PHPS1 (e.g., 5-20 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a growth factor known to activate the Shp2-ERK pathway (e.g., EGF, HGF/SF) for the optimal duration (e.g., 15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: Measurement of Intracellular Sodium Using a Fluorescent Indicator (e.g., CoroNa Green)

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing the AM ester of the sodium indicator (e.g., 5 µM CoroNa Green AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Experimental Treatment:

    • Acquire a baseline fluorescence reading.

    • Add PHPS1 or vehicle control to the cells and incubate for the desired duration.

    • If applicable, add a stimulus that is expected to alter intracellular sodium.

  • Fluorescence Imaging:

    • Excite the cells at the appropriate wavelength (e.g., ~492 nm for CoroNa Green) and record the emission (~516 nm) using a fluorescence microscope equipped with a sensitive camera.

    • Acquire images at regular intervals to monitor changes in fluorescence over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time.

    • Express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).

  • (Optional) In Situ Calibration: At the end of the experiment, calibrate the fluorescence signal by treating the cells with different known concentrations of extracellular sodium in the presence of ionophores like gramicidin and monensin to equilibrate intracellular and extracellular sodium. Be aware of the potential artifacts mentioned in the troubleshooting section.

Mandatory Visualizations

SHP2_Signaling_Pathway GF Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Gab1 Gab1 RTK->Gab1 pY Shp2 Shp2 Gab1->Shp2 Binds Grb2_Sos Grb2-Sos Shp2->Grb2_Sos Activates PHPS1 PHPS1 PHPS1->Shp2 Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental_Workflow Start Start: Culture Cells Treatment Treat with PHPS1 or Vehicle Control Start->Treatment Stimulation Stimulate with Growth Factor Treatment->Stimulation Endpoint Endpoint Assay Stimulation->Endpoint Lysis Cell Lysis Endpoint->Lysis Viability Cell Viability Assay (e.g., Cell Counting) Endpoint->Viability Sodium Intracellular Sodium Measurement Endpoint->Sodium WB Western Blot (p-ERK) Lysis->WB Analysis Data Analysis WB->Analysis Viability->Analysis Sodium->Analysis

Caption: General experimental workflow for testing the effects of PHPS1.

Troubleshooting_Logic Problem Inconsistent Results CheckCompound Check Compound: Solubility, Stability, Purity Problem->CheckCompound CheckProtocol Check Protocol: Cell Line, Assay Type, Controls Problem->CheckProtocol CheckReagents Check Reagents: Antibodies, Buffers, Indicators Problem->CheckReagents DataInterpretation Re-evaluate Data Interpretation CheckCompound->DataInterpretation CheckProtocol->DataInterpretation CheckReagents->DataInterpretation Resolved Problem Resolved DataInterpretation->Resolved

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Navigating SHP2 Inhibitor Experiments: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with SHP2 inhibitors. The following frequently asked questions (FAQs) and guides address specific challenges in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the different types of SHP2 inhibitors and how do they work?

A1: SHP2 inhibitors primarily fall into two categories:

  • Allosteric Inhibitors: These are the most common type currently in clinical development. They bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive, autoinhibited conformation.[1][][3][4] This prevents it from being activated by upstream signaling molecules.

  • Catalytic Site Inhibitors: These inhibitors directly target the active site of the PTP domain. However, developing highly selective catalytic inhibitors has been challenging due to the high conservation of the active site among protein tyrosine phosphatases (PTPs).[]

  • PROTACs (Proteolysis-Targeting Chimeras): A newer strategy involves using PROTACs to induce the degradation of the SHP2 protein, offering a different therapeutic approach.

Q2: My in vitro cell-based assays show inconsistent IC50 values for my SHP2 inhibitor. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Assay Type: The choice of cell viability assay is critical. For inhibitors that may also target cell cycle components like CDK4/6, ATP-based assays (e.g., CellTiter-Glo®) can be misleading. This is because cells might arrest in the G1 phase but increase in size and ATP content, masking the anti-proliferative effect. It is recommended to use DNA-based proliferation assays (e.g., CyQUANT®, SYTO 60) or direct cell counting for more accurate measurements.

  • Compound Solubility and Stability: Ensure your SHP2 inhibitor is fully dissolved. Precipitates can lead to inaccurate concentrations. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

  • Cell Line Specifics: The genetic background of the cell line significantly influences its sensitivity to a SHP2 inhibitor. For instance, the status of proteins like the retinoblastoma (Rb) protein can affect the outcome if the inhibitor has off-target effects on cell cycle machinery.

  • Assay Conditions: Factors such as cell seeding density, treatment duration, and serum concentration in the culture medium can all impact the apparent IC50 value. Consistency in these parameters is key.

Q3: I am observing a rebound in ERK phosphorylation after initial suppression with a SHP2 inhibitor. What is happening?

A3: The rebound of p-ERK levels is a known adaptive resistance mechanism. SHP2 inhibition can disrupt the negative feedback loop in the RAS-MAPK pathway. This can lead to the upregulation of receptor tyrosine kinases (RTKs), which in turn reactivates RAS and downstream signaling, causing a resurgence in ERK activity. This phenomenon highlights the rationale for combination therapies.

Q4: My SHP2 inhibitor shows limited single-agent efficacy in my in vivo models. What are some strategies to improve its anti-tumor activity?

A4: Limited monotherapy efficacy of SHP2 inhibitors is a common observation in preclinical and clinical studies. To enhance their therapeutic potential, consider the following combination strategies:

  • With MEK or ERK Inhibitors: Combining SHP2 inhibitors with MEK or ERK inhibitors can create a more profound and sustained blockade of the MAPK pathway, potentially overcoming adaptive resistance.

  • With Receptor Tyrosine Kinase (RTK) Inhibitors: In cancers driven by specific RTKs, a combination approach can prevent the reactivation of RAS signaling.

  • With Immune Checkpoint Inhibitors: SHP2 is involved in the downstream signaling of immune checkpoints like PD-1. Inhibiting SHP2 can enhance anti-tumor immunity, suggesting a synergistic effect when combined with PD-1/PD-L1 blockade.

Troubleshooting Guide: Overcoming Resistance to SHP2 Inhibitors

A primary challenge in working with SHP2 inhibitors is the development of resistance. This can be intrinsic or acquired.

Common Resistance Mechanisms
Resistance MechanismDescriptionSuggested Troubleshooting Strategy
Reactivation of MAPK Pathway Increased upstream signaling (e.g., RTK activation) leads to a rebound in RAS-GTP levels and ERK phosphorylation, bypassing SHP2 inhibition.Combine the SHP2 inhibitor with a MEK, ERK, or specific RTK inhibitor.
Mutations in Pathway Components Loss-of-function mutations in tumor suppressor genes like NF1 or gain-of-function mutations in downstream effectors can render cells resistant.Characterize the genetic background of your cell lines or tumors. Select models with known sensitivities or use combination therapies targeting parallel pathways.
Activation of Parallel Pathways Cells may adapt by upregulating other survival pathways, such as the PI3K-AKT pathway, to compensate for MAPK pathway inhibition.Investigate the activation status of key nodes in parallel pathways (e.g., p-AKT) and consider co-targeting these pathways.
Ineffectiveness Against Certain SHP2 Mutants Allosteric inhibitors that stabilize the inactive conformation of SHP2 may be ineffective against certain oncogenic SHP2 mutants that are locked in an active state.For these specific mutants, consider catalytic site inhibitors or SHP2 degraders (PROTACs).

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is for assessing the pharmacodynamic effect of a SHP2 inhibitor on the MAPK pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours. Treat with the SHP2 inhibitor at various concentrations for the desired duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (DNA-based)

This protocol provides a more accurate measurement of cell number in the context of SHP2 inhibitors that might induce cell cycle arrest.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay Procedure (Example using CyQUANT®):

    • Remove the culture medium.

    • Freeze the plate at -80°C for at least 30 minutes.

    • Thaw the plate at room temperature.

    • Add the CyQUANT® GR dye/cell-lysis buffer solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence with a microplate reader using the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

SHP2 Signaling Pathways

SHP2_Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase (RTK) Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_Immune Immune Checkpoint RTK RTK GRB2 GRB2 RTK->GRB2 recruits GAB1 GAB1 RTK->GAB1 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS activates PI3K PI3K GAB1->PI3K SHP2 SHP2 GAB1->SHP2 recruits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Survival2 Cell Survival AKT->Survival2 PD1 PD-1 PD1->SHP2 recruits T_Cell_Inactivation T-Cell Inactivation SHP2->RAS activates SHP2->T_Cell_Inactivation promotes

Caption: SHP2 is a key node in multiple signaling pathways.

Experimental Workflow for SHP2 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assay (e.g., Michaelis-Menten) cell_based Cell-Based Assays (Proliferation, p-ERK) biochemical->cell_based target_engagement Target Engagement (e.g., CETSA) cell_based->target_engagement pk_pd Pharmacokinetics & Pharmacodynamics target_engagement->pk_pd efficacy Efficacy Studies (e.g., Xenograft models) pk_pd->efficacy toxicity Toxicity Assessment efficacy->toxicity start SHP2 Inhibitor Candidate start->biochemical Troubleshooting_Tree cluster_invitro In Vitro Issues cluster_resistance Resistance Mechanisms start Unexpected Result (e.g., High IC50, Resistance) check_assay Review Assay Type (e.g., ATP vs. DNA) start->check_assay check_compound Verify Compound Solubility & Stability start->check_compound check_cell_line Characterize Cell Line (e.g., Rb status, mutations) start->check_cell_line check_pERK Assess p-ERK Rebound (Western Blot) start->check_pERK check_parallel Investigate Parallel Pathways (e.g., p-AKT) check_pERK->check_parallel consider_combo Test Combination Therapies check_parallel->consider_combo

References

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: PHPS1 Sodium Salt Versus Modern Allosteric Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and other therapeutic areas. Its role as a key signaling node, particularly in the RAS-mitogen-activated protein kinase (MAPK) pathway, has driven the development of numerous inhibitors. This guide provides an objective comparison of the catalytic site inhibitor, PHPS1 sodium salt, with other prominent allosteric SHP2 inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Sites

SHP2 inhibitors can be broadly classified based on their binding site and mechanism of action: catalytic inhibitors and allosteric inhibitors.

  • Catalytic Inhibitors: These molecules, such as This compound salt , directly target the active site of the SHP2 protein. By competitively binding to the catalytic pocket, they prevent the binding of phosphorylated substrates, thereby blocking the phosphatase activity of SHP2.

  • Allosteric Inhibitors: A newer class of inhibitors, including TNO155 (Batoprotafib) , RMC-4630 (Vociprotafib) , and JAB-3068 , bind to a pocket adjacent to the catalytic site. This binding event stabilizes SHP2 in an auto-inhibited conformation, where the N-SH2 domain occludes the catalytic site, preventing its activation.[1][2] This allosteric modulation offers a different approach to inhibiting SHP2 function.

Quantitative Comparison of SHP2 Inhibitors

The following table summarizes the available quantitative data for this compound salt and other selected SHP2 inhibitors. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are from various sources and may not be directly comparable due to differences in assay conditions.

InhibitorTypeTargetKi (µM)IC50 (µM)Selectivity Notes
This compound salt CatalyticShp20.73[3]-Selective over Shp1 (Ki = 10.7 µM) and PTP1B (Ki = 5.8 µM)[3]
SHP099 AllostericSHP2-0.07[]Highly selective
TNO155 (Batoprotafib) AllostericSHP2-0.011Potent and selective
RMC-4630 (Vociprotafib) AllostericSHP2-Not specified in provided resultsPotent and orally active
JAB-3068 AllostericSHP2-0.0258Potent SHP2 inhibitor
IACS-13909 AllostericSHP2-0.0157Specific to SHP2 with no inhibitory effect on SHP1

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize their place in the cellular signaling machinery and the experimental workflows used to characterize them.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Expression (Proliferation, Survival) pERK->Transcription translocates & activates SHP2->RAS promotes GDP-GTP exchange Inhibitor SHP2 Inhibitor (e.g., PHPS1, TNO155) Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathway and point of inhibition.

The diagram above illustrates the central role of SHP2 in the RTK-RAS-ERK signaling cascade. SHP2 inhibitors block this pathway, leading to a reduction in phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Purified SHP2 Enzyme Assay Enzymatic Activity Assay (e.g., DiFMUP) Enzyme->Assay Inhibitor_biochem SHP2 Inhibitor (e.g., PHPS1) Inhibitor_biochem->Assay Substrate Phosphopeptide Substrate Substrate->Assay IC50_Ki Determine IC50 / Ki Assay->IC50_Ki Cells Cancer Cell Line (e.g., KYSE-520) Inhibitor_cell SHP2 Inhibitor Treatment Cells->Inhibitor_cell Lysis Cell Lysis & Protein Quantification Inhibitor_cell->Lysis Proliferation Cell Proliferation Assay (e.g., MTT) Inhibitor_cell->Proliferation Western Western Blot for p-ERK and Total ERK Lysis->Western Cell_IC50 Determine Cellular IC50 Proliferation->Cell_IC50

Caption: General experimental workflow for SHP2 inhibitor evaluation.

This workflow outlines the key experiments performed to characterize SHP2 inhibitors, from initial biochemical assays to determine direct enzyme inhibition to cell-based assays that assess downstream signaling and cellular effects.

Experimental Protocols

SHP2 Enzymatic Activity Assay (Fluorogenic)

This protocol is adapted from commercially available assay kits and published literature.

Objective: To determine the in vitro inhibitory activity of a compound against purified SHP2 enzyme.

Materials:

  • Purified recombinant human SHP2 enzyme

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT)

  • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test compounds (e.g., this compound salt) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add the SHP2 enzyme and the activating peptide to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Incubate for 60 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (p-ERK)

This protocol outlines the general steps for assessing the inhibition of SHP2-mediated signaling in a cellular context.

Objective: To measure the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with a SHP2 inhibitor.

Materials:

  • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)

  • Cell culture medium and supplements

  • SHP2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the SHP2 inhibitor for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound salt represents an important tool compound as a catalytic site inhibitor of SHP2, demonstrating good potency and selectivity. The field of SHP2 inhibition has, however, largely advanced with the development of highly potent and selective allosteric inhibitors that are currently in clinical trials. While direct comparative data under identical conditions is sparse, the significantly lower IC50 values of allosteric inhibitors like TNO155 suggest a higher potency in biochemical assays.

The choice of inhibitor will depend on the specific research question. PHPS1 remains a valuable reagent for studying the direct catalytic function of SHP2. In contrast, the allosteric inhibitors represent the current forefront of therapeutic development and are more relevant for studies aiming to translate findings to a clinical setting. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting SHP2.

References

A Comparative Guide to the Efficacy of SHP2 Inhibitors: PHPS1 Sodium Salt vs. SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent SHP2 inhibitors: PHPS1 sodium salt and SHP099. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

At a Glance: Key Differences

FeatureThis compound SaltSHP099
Mechanism of Action Active Site InhibitorAllosteric Inhibitor
Target Binding Binds to the catalytic pocket of SHP2.Binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.
Reported Potency Potent, with Ki in the sub-micromolar range.Highly potent, with IC50 in the nanomolar to low micromolar range.
Mode of Inhibition Competitive inhibitor.Stabilizes SHP2 in an auto-inhibited, closed conformation.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound salt and SHP099, providing insights into their biochemical and cellular potency.

Table 1: Biochemical Potency
CompoundTargetAssay TypeValueReference
This compound Salt SHP2Enzyme Inhibition (Ki)0.73 µM[1][2]
SHP1Enzyme Inhibition (Ki)10.7 µM[1][2]
PTP1BEnzyme Inhibition (Ki)5.8 µM[1]
SHP099 SHP2 (full length)Enzyme Inhibition (IC50)0.071 µM
SHP2 (catalytic domain)Enzyme Inhibition (IC50)0.690 µM

Note: Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions. The Cheng-Prusoff equation can be used to interconvert these values, but requires knowledge of specific assay parameters.

Table 2: Cellular Efficacy
CompoundCell LineAssay TypeValue (IC50)Reference
This compound Salt HT-29 (Colon Cancer)Cell Proliferation~30 µM (at 6 days, causing 74% reduction in cell number)
SHP099 MV4-11 (AML)Cell Proliferation0.32 µM
TF-1 (Erythroleukemia)Cell Proliferation1.73 µM
KYSE520 (Esophageal Cancer)p-ERK Inhibition~0.25 µM
MDA-MB-468 (Breast Cancer)p-ERK Inhibition~0.25 µM
RPMI-8226 (Multiple Myeloma)Cell Viability (72h)~20-30 µM
NCI-H929 (Multiple Myeloma)Cell Viability (72h)~20-30 µM

Mechanism of Action and Signaling Pathways

PHPS1 and SHP099 inhibit the protein tyrosine phosphatase SHP2, a critical node in the RAS-ERK signaling pathway, but through distinct mechanisms.

This compound salt acts as a competitive inhibitor, binding directly to the catalytic active site of SHP2. This prevents the binding and dephosphorylation of its natural substrates.

SHP099 is an allosteric inhibitor. It binds to a novel pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding locks SHP2 in a closed, auto-inhibited conformation, preventing its activation.

The inhibition of SHP2 by either compound leads to the downregulation of the RAS-ERK signaling cascade, which is frequently hyperactivated in various cancers. This pathway is crucial for cell proliferation, survival, and differentiation.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PHPS1 PHPS1 (Active Site Inhibitor) PHPS1->SHP2 SHP099 SHP099 (Allosteric Inhibitor) SHP099->SHP2

Figure 1. Simplified RAS-ERK signaling pathway and points of inhibition by PHPS1 and SHP099.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and comparing results. Below are representative protocols based on published studies.

SHP2 Phosphatase Activity Assay (Biochemical Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified SHP2 protein.

Phosphatase_Assay_Workflow A Prepare reaction buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT) B Add purified SHP2 enzyme A->B C Add test compound (PHPS1 or SHP099) at various concentrations B->C D Pre-incubate C->D E Initiate reaction by adding phosphopeptide substrate (e.g., DiFMUP) D->E F Incubate at 37°C E->F G Measure fluorescence or absorbance to determine product formation F->G H Calculate % inhibition and IC50/Ki G->H

Figure 2. General workflow for a SHP2 phosphatase activity assay.

Methodology:

  • Reaction Setup: Reactions are typically performed in a 96-well plate format. The reaction buffer is prepared containing buffer salts, reducing agents, and a surfactant.

  • Enzyme and Inhibitor Addition: A fixed concentration of purified recombinant SHP2 protein is added to the wells. Test compounds (PHPS1 or SHP099) are then added in a dose-response range.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic phosphopeptide substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Detection: The amount of dephosphorylated product is quantified by measuring the fluorescence or absorbance using a plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 or Ki values are then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of PHPS1 or SHP099 for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Western Blotting for p-ERK Inhibition

This technique is used to detect the levels of phosphorylated ERK (p-ERK), a downstream marker of SHP2 activity, in cell lysates.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane is often stripped and re-probed for total ERK as a loading control.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

In Vivo Efficacy: A Head-to-Head Comparison

A study directly comparing the in vivo anti-tumor effects of PHPS1 and SHP099 in a CT-26 colon cancer xenograft model in BALB/c mice revealed that both inhibitors significantly decreased tumor volume and weight when administered intraperitoneally. This suggests that both compounds can exert anti-tumor effects in a living system, likely through the modulation of the tumor microenvironment and anti-tumor immunity, as CT-26 cells themselves are relatively insensitive to SHP099 in vitro.

Conclusion

Both this compound salt and SHP099 are effective inhibitors of SHP2 that demonstrate anti-proliferative and anti-tumor effects. The key distinction lies in their mechanism of action, with PHPS1 acting as a competitive inhibitor at the active site and SHP099 functioning as an allosteric inhibitor that stabilizes an inactive conformation.

SHP099 has been more extensively characterized in the public literature, with a wealth of data available on its cellular and in vivo efficacy across a wide range of cancer models. Its allosteric mechanism is often highlighted as a potential advantage in terms of selectivity.

PHPS1, while also a potent inhibitor, has less publicly available data regarding its efficacy in diverse cancer cell lines. However, the direct in vivo comparison demonstrates its potential as a therapeutic agent.

The choice between these two inhibitors will depend on the specific research question and experimental context. For studies focused on allosteric modulation of SHP2, SHP099 is the clear choice. For broader screening or comparative studies of active site versus allosteric inhibition, both compounds are valuable tools. Researchers should carefully consider the available data and the specific needs of their experimental systems when selecting an SHP2 inhibitor.

References

Unveiling the Specificity of PHPS1 Sodium Salt for Shp2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein tyrosine phosphatase Shp2 inhibitor, PHPS1 sodium salt, with other notable alternatives. The following sections present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows to objectively assess the specificity and performance of PHPS1.

Data Presentation: Quantitative Comparison of Shp2 Inhibitors

The inhibitory activity and selectivity of this compound salt against Shp2 and other protein tyrosine phosphatases (PTPs) are summarized below and compared with other known Shp2 inhibitors, SHP099 and NSC-87877.

Table 1: In Vitro Inhibitory Potency (Ki) of this compound Salt

Target PhosphataseKi (μM)Reference
Shp20.73[1][2][3]
Shp2-R362K5.8[1]
Shp110.7[1]
PTP1B5.8
PTP1B-Q0.47

Table 2: Comparative Inhibitory Potency (IC50) of Shp2 Inhibitors

InhibitorShp2 (μM)Shp1 (μM)PTP1B (μM)Reference
PHPS1 2.13019
SHP099 0.071--
NSC-87877 0.3180.3551.691

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of PHPS1 specificity are provided below.

Biochemical Inhibition Assay (using p-Nitrophenyl Phosphate - pNPP)

This assay quantitatively measures the enzymatic activity of Shp2 in the presence of an inhibitor.

Materials:

  • Recombinant human Shp2 enzyme

  • This compound salt and other inhibitors

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 5 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 100 nM of recombinant Shp2 enzyme to each well containing the assay buffer.

  • Pre-incubate the enzyme with varying concentrations of the inhibitor (or vehicle control) for 5 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 1 mM pNPP substrate to each well.

  • Incubate the plate for 90 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 5 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Downstream Signaling (Phospho-Erk1/2)

This method assesses the inhibitor's effect on the Shp2-mediated signaling pathway within cells by measuring the phosphorylation status of a key downstream target, Erk1/2.

Materials:

  • Cell line of interest (e.g., Madin-Darby canine kidney (MDCK) cells)

  • Cell culture medium and supplements

  • Growth factor (e.g., HGF/SF)

  • This compound salt

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • If necessary, serum-starve the cells to reduce basal Erk phosphorylation.

  • Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 µM) for a specified time.

  • Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for different time points (e.g., 5, 15, 60, 120, 360 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.

  • Quantify the band intensities using densitometry software.

Mandatory Visualization

The following diagrams illustrate key concepts related to Shp2 inhibition and experimental design.

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Survival, Differentiation Erk->Proliferation Shp2 Shp2 Gab1->Shp2 Shp2->Ras activates PHPS1 PHPS1 PHPS1->Shp2 inhibits

Caption: Shp2 Signaling Pathway and Point of Inhibition by PHPS1.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Inhibition Assay (e.g., pNPP or DiFMUP) Determine_IC50 Determine IC50/Ki Values Biochemical_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling (vs. Shp1, PTP1B, etc.) Determine_IC50->Selectivity_Panel Cell_Treatment Treat Cells with Inhibitor Selectivity_Panel->Cell_Treatment Western_Blot Western Blot for Downstream Signaling (p-Erk) Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Animal_Model Administer Inhibitor to Animal Model (e.g., Mouse) Proliferation_Assay->Animal_Model Assess_Phenotype Assess Phenotypic Outcome (e.g., Tumor Growth, Atherosclerosis) Animal_Model->Assess_Phenotype Start Start: Shp2 Inhibitor Candidate (e.g., PHPS1) Start->Biochemical_Assay Logical_Relationship PHPS1 PHPS1 Shp2 Shp2 PHPS1->Shp2 Inhibits (High Specificity) Shp1 Shp1 PHPS1->Shp1 Inhibits (Lower Specificity) PTP1B PTP1B PHPS1->PTP1B Inhibits (Lower Specificity) Erk_Phosphorylation Erk1/2 Phosphorylation Shp2->Erk_Phosphorylation Promotes Cell_Proliferation Cell Proliferation Erk_Phosphorylation->Cell_Proliferation Promotes

References

A Head-to-Head Comparison for Target Validation: PHPS1 Sodium Salt vs. Shp2 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial phase of target validation for the protein tyrosine phosphatase Shp2, the choice between a chemical inhibitor and a genetic knockdown approach is a critical one. This guide provides an objective comparison of two prominent methods: the use of the selective inhibitor PHPS1 sodium salt and the genetic knockdown of Shp2, supported by experimental data and detailed protocols.

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key signaling node involved in multiple cellular processes, including the RAS-MAPK pathway.[1][2] Its role in the progression of various cancers has made it an attractive therapeutic target.[1][2][3] Validating Shp2 as a target in a specific disease context requires robust methods to inhibit its function and observe the resulting phenotype. Here, we compare the pharmacological approach using this compound salt against the genetic approach of Shp2 knockdown.

Mechanism of Action

This compound Salt: This small molecule acts as a potent and selective inhibitor of Shp2. It directly binds to the phosphatase domain of Shp2, preventing it from dephosphorylating its substrates and thereby blocking its downstream signaling activity.

Shp2 Knockdown: This method, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the Shp2 mRNA for degradation. This leads to a reduction in the overall expression of the Shp2 protein within the cell, thereby diminishing its functional capacity.

Quantitative Comparison

To facilitate a direct comparison, the following tables summarize the key quantitative parameters for both methods, compiled from various studies.

ParameterThis compound SaltShp2 Knockdown (siRNA/shRNA)Source
Target Shp2 protein (catalytic activity)Shp2 mRNA
Mechanism Reversible inhibitionProtein expression knockdown
Ki for Shp2 0.73 µMNot Applicable
Selectivity Selective for Shp2 over other phosphatases like Shp1 and PTP1B.Highly specific to the targeted Shp2 mRNA sequence.
Typical Effective Concentration/Dose 5-30 µM in cell cultureVaries with siRNA/shRNA construct and delivery method
Onset of Action Rapid (minutes to hours)Slower (24-72 hours to achieve maximal knockdown)
Duration of Effect Dependent on compound half-life and washoutCan be transient (siRNA) or stable (shRNA)
Potential for Off-Target Effects Possible inhibition of other proteins, especially at higher concentrations. Some active site inhibitors have shown off-target effects on protein tyrosine kinases.Can include "seed sequence" mediated off-target mRNA degradation.

Table 1: Comparison of Key Characteristics

Experimental ReadoutEffect of this compound SaltEffect of Shp2 KnockdownSource
p-ERK Levels Dose-dependent decrease in HGF/SF-induced Erk1/2 phosphorylation.Attenuation of TGFβ1-induced ERK activation.
Cell Viability/Proliferation Reduction in cell number in a panel of human tumor cell lines (e.g., up to 74% reduction in HT-29 cells with 30 µM PHPS1).Decreased proliferation of lung cancer cells.
Cell Migration/Invasion Inhibition of HGF/SF-induced cell scattering.Not explicitly quantified in the provided search results.

Table 2: Comparative Effects on Cellular Phenotypes

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Shp2->Ras Dephosphorylates inhibitory sites (promotes activation) PHPS1 This compound Salt PHPS1->Shp2 Inhibits siRNA Shp2 siRNA/shRNA siRNA->Shp2 Knocks Down

Caption: Shp2 signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis PHPS1_treat Treat cells with This compound Salt WB Western Blot (p-ERK, Total ERK, Shp2) PHPS1_treat->WB MTT Cell Viability Assay (MTT/MTS) PHPS1_treat->MTT Migration Migration/Invasion Assay PHPS1_treat->Migration Knockdown_treat Transfect cells with Shp2 siRNA/shRNA Knockdown_treat->WB Knockdown_treat->MTT Knockdown_treat->Migration

Caption: General experimental workflow for target validation.

Logic_Diagram cluster_pros_phps1 Advantages of PHPS1 cluster_pros_knockdown Advantages of Knockdown Decision Choice of Method PHPS1 This compound Salt Decision->PHPS1 Pharmacological Approach Knockdown Shp2 Knockdown Decision->Knockdown Genetic Approach Rapid Rapid & Reversible PHPS1->Rapid Dose Dose-response studies PHPS1->Dose SmallMol Mimics therapeutic intervention PHPS1->SmallMol HighSpec High Specificity Knockdown->HighSpec LongTerm Long-term effects Knockdown->LongTerm NonCatalytic Addresses non-catalytic functions Knockdown->NonCatalytic

Caption: Decision logic for choosing a validation method.

Experimental Protocols

Western Blot for Phospho-ERK (p-ERK)
  • Cell Lysis: After treatment with this compound salt or transfection with Shp2 siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound salt or transfect with Shp2 siRNA and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Conclusion

Both this compound salt and Shp2 knockdown are valuable tools for the target validation of Shp2. The choice between these methods depends on the specific experimental goals.

  • This compound salt is advantageous for its rapid and reversible action, making it suitable for studying acute signaling events and for conducting dose-response analyses that can be more directly translated to a therapeutic context.

  • Shp2 knockdown offers high specificity and is ideal for investigating the long-term consequences of Shp2 depletion. It can also help to elucidate the role of non-catalytic functions of the Shp2 protein, which may not be addressed by an active site inhibitor.

For a comprehensive target validation strategy, a combinatorial approach utilizing both a selective chemical inhibitor like PHPS1 and a genetic knockdown method is often the most robust, providing complementary data to build a strong case for advancing a therapeutic program.

References

Unraveling Sodium Regulation: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic underpinnings of sodium homeostasis is critical for researchers and drug development professionals. While direct experimental data on the SHP2 inhibitor PHPS1 in sodium transport is not currently available, an examination of the genetic evidence surrounding its target, the PTPN11 gene, offers valuable insights. This guide provides a comparative analysis of the inferred role of PTPN11 in sodium regulation, as suggested by associated genetic syndromes, alongside well-established genetic models of sodium transport disorders.

Mutations in the PTPN11 gene, which encodes the protein tyrosine phosphatase SHP2, are the cause of developmental disorders such as Noonan syndrome and LEOPARD syndrome.[1][2] While these conditions are primarily characterized by distinct facial features, congenital heart defects, and short stature, instances of electrolyte imbalances, including hyponatremia (low sodium levels), have been reported. This suggests an indirect role for SHP2 in the complex machinery of sodium homeostasis. In contrast, disorders like Pseudohypoaldosteronism Type 1 and Liddle's Syndrome provide more direct and well-characterized examples of genetic mutations impacting sodium transport.

Comparative Analysis of Genetic Models for Sodium Regulation

The following table summarizes the key characteristics of these genetic models, offering a clear comparison of their underlying mechanisms and phenotypic expressions.

FeaturePTPN11-Associated Syndromes (Inferred Model)Pseudohypoaldosteronism Type 1 (PHA1)Liddle's Syndrome
Associated Genes PTPN11NR3C2 (autosomal dominant), SCNN1A, SCNN1B, SCNN1G (autosomal recessive)[3]SCNN1B, SCNN1G[4]
Protein Product SHP2 (a protein tyrosine phosphatase)Mineralocorticoid Receptor, Epithelial Sodium Channel (ENaC) subunitsEpithelial Sodium Channel (ENaC) subunits
Mechanism of Action Dysregulation of the Ras/MAPK signaling pathway, potentially impacting downstream effectors involved in ion transport.[5]Loss-of-function mutations leading to aldosterone resistance or non-functional ENaC channels, impairing sodium reabsorption.Gain-of-function mutations leading to constitutively active ENaC channels, causing excessive sodium reabsorption.
Sodium Balance Phenotype Reports of hyponatremia (salt wasting) in some individuals.Salt wasting, leading to hyponatremia, hyperkalemia, and metabolic acidosis.Salt retention, leading to hypertension and hypokalemia.
Clinical Manifestations Short stature, characteristic facial features, congenital heart defects.Failure to thrive, dehydration in infancy.Early-onset and often severe hypertension.

Experimental Protocols

Genetic Sequencing and Analysis:

To identify the genetic basis of these disorders, DNA is typically extracted from peripheral blood leukocytes. The coding exons and flanking intronic regions of the candidate genes (PTPN11, NR3C2, SCNN1A, SCNN1B, SCNN1G) are amplified by polymerase chain reaction (PCR). The PCR products are then purified and subjected to bidirectional Sanger sequencing or next-generation sequencing to identify pathogenic variants.

Biochemical Analysis of Sodium Balance:

Serum and urine electrolytes are measured to assess sodium and potassium levels. Plasma renin activity and aldosterone concentrations are determined by radioimmunoassay to evaluate the status of the renin-angiotensin-aldosterone system. These measurements help to differentiate between the different causes of sodium imbalance. For instance, Liddle's syndrome is characterized by suppressed renin and aldosterone, whereas PHA1 presents with elevated levels of both.

Signaling Pathways and Experimental Workflows

The regulation of sodium transport is a complex process involving multiple signaling cascades. The diagrams below, generated using Graphviz, illustrate the established pathways for PHA1 and Liddle's Syndrome, and a hypothesized pathway for the role of PTPN11.

PHA1_Pathway cluster_Gene Genetic Defect in PHA1 cluster_Protein Protein Dysfunction cluster_Cellular Cellular Effect cluster_Phenotype Clinical Phenotype Gene NR3C2 or SCNN1A/B/G Mutation MR Defective Mineralocorticoid Receptor Gene->MR ENaC_inactive Inactive ENaC Gene->ENaC_inactive Na_reabsorption_dec Decreased Sodium Reabsorption MR->Na_reabsorption_dec Impairs Aldosterone Signaling ENaC_inactive->Na_reabsorption_dec Phenotype Salt Wasting (Hyponatremia) Na_reabsorption_dec->Phenotype

PHA1 Pathophysiology

Liddles_Pathway cluster_Gene Genetic Defect in Liddle's Syndrome cluster_Protein Protein Dysfunction cluster_Cellular Cellular Effect cluster_Phenotype Clinical Phenotype Gene SCNN1B/G Mutation ENaC_active Constitutively Active ENaC Gene->ENaC_active Na_reabsorption_inc Increased Sodium Reabsorption ENaC_active->Na_reabsorption_inc Phenotype Salt Retention (Hypertension) Na_reabsorption_inc->Phenotype

Liddle's Syndrome Pathophysiology

PTPN11_Hypothetical_Pathway cluster_Gene Genetic Defect in Noonan/LEOPARD Syndrome cluster_Protein Protein Dysfunction cluster_Signaling Signaling Cascade cluster_Cellular Hypothesized Cellular Effect cluster_Phenotype Observed Clinical Phenotype Gene PTPN11 Mutation SHP2 Dysregulated SHP2 Activity Gene->SHP2 Ras_MAPK Altered Ras/MAPK Pathway Signaling SHP2->Ras_MAPK Ion_Transport Modulation of Renal Ion Transporters? Ras_MAPK->Ion_Transport Potential Interaction Phenotype Occasional Hyponatremia Ion_Transport->Phenotype

Hypothesized PTPN11/SHP2 Role in Sodium Balance

Experimental_Workflow cluster_Patient Patient Cohort cluster_Analysis Analysis cluster_Diagnosis Diagnosis and Comparison Patient Patient with Suspected Genetic Sodium Transport Disorder Clinical_Eval Clinical Evaluation and Family History Patient->Clinical_Eval Biochem Serum and Urine Biochemistry Patient->Biochem Genetic Targeted Gene Sequencing Patient->Genetic Diagnosis Definitive Diagnosis Clinical_Eval->Diagnosis Biochem->Diagnosis Genetic->Diagnosis Comparison Comparison with Established Genetic Models Diagnosis->Comparison

Experimental Workflow for Diagnosis

Future Directions and Conclusion

The link between PTPN11 mutations and sodium imbalance in syndromes like Noonan and LEOPARD remains an area ripe for further investigation. While the Ras/MAPK pathway, which is downstream of SHP2, has been implicated in the regulation of some renal ion transport, the precise mechanisms are yet to be fully elucidated. Future research should focus on in vitro and in vivo models to dissect the specific molecular pathways through which SHP2 dysfunction may lead to altered sodium handling.

References

Assessing the Selectivity of PHPS1 Sodium Against Shp1 and PTP1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of PHPS1 sodium salt against two critical protein tyrosine phosphatases (PTPs): Src homology region 2 domain-containing phosphatase 1 (Shp1) and Protein-tyrosine phosphatase 1B (PTP1B). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to aid in the objective assessment of PHPS1's selectivity.

Data Presentation: Inhibitor Selectivity

The selectivity of PHPS1, a known Shp2 inhibitor, has been evaluated against the closely related phosphatases Shp1 and PTP1B. The data consistently demonstrates that PHPS1 is significantly more potent against Shp2. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized below.

CompoundTarget PhosphataseKi (μM)IC50 (μM)Fold Selectivity (vs. Shp2)
PHPS1 Shp20.73[1][2]--
Shp110.7[2]-~15-fold[1][3]
PTP1B5.8-~8-fold

Note: Fold selectivity is calculated based on the ratio of Ki values (Ki(Target)/Ki(Shp2)).

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for commonly employed phosphatase activity assays.

Protocol 1: Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This assay measures the enzymatic activity of PTPs by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human Shp1 and PTP1B enzymes

  • This compound salt

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM stock in assay buffer)

  • Stop Solution: 5 M NaOH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound salt in the assay buffer.

  • In a 96-well plate, add the diluted PHPS1 or vehicle control (e.g., DMSO).

  • Add the recombinant PTP enzyme (Shp1 or PTP1B) to each well to a final concentration determined by initial enzyme activity assays.

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15-30 minutes.

  • Initiate the reaction by adding the pNPP substrate to each well. The final concentration of pNPP should be at or near the Km value for each respective enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each PHPS1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based Phosphatase Assay

This high-sensitivity assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-Methylfluorescein Phosphate (OMFP), which becomes fluorescent upon dephosphorylation.

Materials:

  • Recombinant human Shp1 and PTP1B enzymes

  • This compound salt

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT

  • Fluorogenic substrate (DiFMUP or OMFP) stock solution

  • Black, flat-bottom 384-well or 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound salt in the assay buffer.

  • Dispense the diluted PHPS1 or vehicle control into the wells of the microplate.

  • Add the recombinant PTP enzyme (Shp1 or PTP1B) to each well. The final enzyme concentration should be optimized for a robust signal-to-background ratio.

  • Pre-incubate the enzyme and inhibitor at room temperature for 15-30 minutes, protected from light.

  • Initiate the reaction by adding the fluorogenic substrate. The final substrate concentration should be at or near the Km value for each enzyme.

  • Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths (e.g., ~358 nm excitation and ~450 nm emission for DiFMUP) over a set period.

  • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.

  • Calculate the percent inhibition for each PHPS1 concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving Shp1 and PTP1B, as well as a generalized experimental workflow for assessing inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrate) preincubation Pre-incubate Enzyme with PHPS1 reagents->preincubation inhibitor Prepare Serial Dilutions of PHPS1 inhibitor->preincubation reaction Initiate Reaction with Substrate preincubation->reaction readout Measure Signal (Absorbance/Fluorescence) reaction->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50 selectivity Assess Selectivity ic50->selectivity

Caption: A generalized workflow for determining the IC50 and selectivity of an inhibitor.

Shp1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ITIM ITIM-containing Receptor Shp1 Shp1 ITIM->Shp1 Recruitment & Activation GrowthFactorReceptor Growth Factor Receptor JAK JAK GrowthFactorReceptor->JAK PI3K PI3K GrowthFactorReceptor->PI3K Shp1->JAK Dephosphorylation Shp1->PI3K Dephosphorylation STAT STAT JAK->STAT Downstream Cell Proliferation, Survival, Inflammation STAT->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: Simplified Shp1 signaling pathway, acting as a negative regulator.

PTP1B_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor IRS IRS-1 InsulinReceptor->IRS LeptinReceptor Leptin Receptor JAK2 JAK2 LeptinReceptor->JAK2 PTP1B PTP1B (on ER membrane) PTP1B->InsulinReceptor Dephosphorylation PTP1B->IRS Dephosphorylation PTP1B->JAK2 Dephosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GlucoseUptake Glucose Uptake Akt->GlucoseUptake STAT3 STAT3 JAK2->STAT3 GeneExpression Gene Expression (Satiety) STAT3->GeneExpression

Caption: PTP1B's role as a negative regulator in insulin and leptin signaling.

References

PHPS1 Sodium: A Comparative Guide to its On-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. We will delve into its on-target effects, compare its performance against other relevant inhibitors, and provide detailed experimental methodologies for key assays, supported by quantitative data and visual representations of signaling pathways and workflows.

On-Target Efficacy and Selectivity of this compound

This compound has been identified as a specific, cell-permeable inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the Ras-MAPK pathway.[1][2] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer, making it a significant therapeutic target.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of an inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (its ability to inhibit the target enzyme over other, often closely related, enzymes). The table below summarizes the inhibitory constants (Ki or IC50) of this compound and a comparator molecule, NSC-87877, against Shp2 and other protein tyrosine phosphatases. Lower values indicate higher potency.

InhibitorTargetKi (μM)IC50 (nM)Fold Selectivity vs. Shp1Fold Selectivity vs. PTP1B
This compound Shp2 0.73 -15x8x
Shp110.7---
PTP1B5.8---
NSC-87877Shp2-318~1x~5x
Shp1-355--
PTP1B-~1600--

Data compiled from multiple sources.[1][3][4]

As the data indicates, this compound demonstrates potent inhibition of Shp2 with a Ki of 0.73 μM. Importantly, it exhibits significant selectivity, being 15-fold more selective for Shp2 over the closely related phosphatase Shp1 and 8-fold more selective over PTP1B. In comparison, NSC-87877, while a potent Shp2 inhibitor, shows little to no selectivity over Shp1.

Mechanism of Action: Inhibition of Downstream Signaling

This compound exerts its on-target effects by directly inhibiting the catalytic activity of Shp2. This inhibition subsequently blocks Shp2-dependent downstream signaling pathways, most notably the Erk1/2 MAP kinase pathway, without affecting other pathways like PI3K/Akt or Stat3.

Signaling Pathway Diagram

SHP2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Shp2 Shp2 Grb2->Shp2 Ras Ras Sos->Ras Shp2->Ras Dephosphorylates negative regulators of Ras signaling Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Scattering, etc. Erk->Proliferation PHPS1 This compound PHPS1->Shp2 Inhibition

Caption: Inhibition of Shp2 by this compound blocks the Ras/Erk1/2 signaling pathway.

Experimental Evidence of On-Target Effects

The on-target effects of this compound have been validated through a series of key experiments, including enzyme inhibition assays, analysis of downstream signaling, and cell-based functional assays.

Experimental Workflow: Validating this compound's On-Target Effects

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzyme_assay Enzyme Inhibition Assay (e.g., pNPP or DiFMUP substrate) western_blot Western Blot for p-Erk1/2 enzyme_assay->western_blot Confirms cellular activity cell_scattering Cell Scattering Assay (MDCK cells + HGF) western_blot->cell_scattering Links signaling to phenotype branching Branching Morphogenesis Assay (3D Culture) western_blot->branching Links signaling to phenotype

Caption: Workflow for validating the on-target effects of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Shp2 Enzyme Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound against Shp2 and other phosphatases.

Materials:

  • Recombinant human Shp2, Shp1, and PTP1B proteins.

  • This compound and other test inhibitors.

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.

  • Add the recombinant enzyme (Shp2, Shp1, or PTP1B) to each well to a final concentration of approximately 1 nM.

  • Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate (e.g., 20 μM DiFMUP for Shp2).

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a plate reader.

  • Calculate the percentage of inhibition and determine the Ki or IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Erk1/2 Phosphorylation

Objective: To assess the effect of this compound on the Shp2-mediated phosphorylation of Erk1/2 in a cellular context.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Hepatocyte Growth Factor (HGF).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with HGF (e.g., 25 ng/ml) for the desired time (e.g., 15-30 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Erk1/2 antibody as a loading control.

HGF-Induced Cell Scattering Assay

Objective: To evaluate the effect of this compound on Shp2-dependent cell migration and scattering.

Materials:

  • MDCK cells.

  • HGF.

  • This compound.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Multi-well plates.

  • Microscope with imaging capabilities.

Procedure:

  • Seed MDCK cells at a low density in multi-well plates to allow for the formation of distinct colonies.

  • Allow the cells to adhere and form colonies for 24-48 hours.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Add HGF (e.g., 25 ng/ml) to the medium to induce scattering.

  • Incubate for 16-24 hours.

  • Observe and capture images of the cell colonies under a microscope.

  • Analyze the degree of cell scattering, which is characterized by the loss of cell-cell contacts and the adoption of a more fibroblastic morphology.

Branching Morphogenesis Assay in 3D Culture

Objective: To assess the effect of this compound on the formation of tubular structures, a hallmark of morphogenesis.

Materials:

  • MDCK cells.

  • Collagen I or Matrigel.

  • HGF.

  • This compound.

  • Culture medium.

  • Chamber slides or 3D culture-compatible plates.

Procedure:

  • Resuspend single MDCK cells in a solution of neutralized Collagen I or Matrigel on ice.

  • Plate the cell-matrix suspension in chamber slides or plates and allow it to solidify at 37°C.

  • Overlay the gel with culture medium containing HGF and this compound or vehicle.

  • Culture the cells for several days (typically 5-10 days), changing the medium every 2-3 days.

  • Monitor the formation of cysts and the subsequent HGF-induced branching into tubular structures using a microscope.

  • Quantify the extent of branching morphogenesis.

Conclusion

The presented data and experimental protocols confirm that this compound is a potent and selective inhibitor of Shp2. Its on-target effects are demonstrated by its direct inhibition of Shp2 enzymatic activity, its ability to block the downstream Erk1/2 signaling pathway, and its functional consequences on cell scattering and branching morphogenesis. This guide provides a solid foundation for researchers to evaluate and utilize this compound as a specific chemical probe to investigate Shp2-mediated biological processes and as a potential lead compound for therapeutic development.

References

A Comparative Analysis of PHPS1 and Allosteric Shp2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, potency, and experimental validation of two distinct classes of Shp2 inhibitors, providing researchers and drug development professionals with critical data for informed decision-making.

This guide offers a comprehensive comparison of PHPS1 (phenylhydrazonopyrazolone sulfonate), a competitive active-site inhibitor of Shp2, and the more recently developed allosteric inhibitors of Shp2, such as SHP099, TNO155, and RMC-4630. This comparison is supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate their distinct mechanisms and functional consequences.

Introduction to Shp2 Inhibition Strategies

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation, differentiation, and survival. Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in various cancers and developmental disorders, making it a prime therapeutic target.

Two primary strategies have emerged for inhibiting Shp2's enzymatic activity: competitive inhibition at the active site and allosteric inhibition. PHPS1 represents the former, binding directly to the catalytic pocket of Shp2. In contrast, allosteric inhibitors like SHP099 bind to a novel pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in an auto-inhibited, inactive conformation. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for PHPS1 and representative allosteric Shp2 inhibitors.

Table 1: Potency and Selectivity
InhibitorTypeTargetIC50 / KiSelectivity vs. Shp1Selectivity vs. PTP1BReference
PHPS1 Active-SiteShp2Ki = 0.73 µM15-fold8-fold[1][2]
SHP099 AllostericShp2IC50 = 0.071 µMHighly Selective (No inhibition of Shp1 reported)Highly Selective
TNO155 AllostericShp2IC50 = 0.011 µMHighly Selective (No inhibition of Shp1 reported)Highly Selective
RMC-4630 AllostericShp2Not ReportedNot ReportedNot Reported
Table 2: Pharmacokinetic Parameters in Preclinical Models (Mouse)
InhibitorOral Bioavailability (F%)Half-life (t½)Reference
PHPS1 Not ReportedNot Reported
SHP099 Orally bioavailable, sustained plasma concentrationsNot explicitly reported, but >24h target engagement
TNO155 78%Not Reported
RMC-4630 Orally bioavailableNot Reported

Signaling Pathways and Mechanisms of Action

The distinct binding modes of PHPS1 and allosteric Shp2 inhibitors lead to different impacts on the Shp2 signaling cascade.

SHP2_Signaling_Pathway Shp2 Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activation Shp2_inactive Shp2 (Inactive) Grb2_Sos->Shp2_inactive Recruitment & Activation Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Conformational Change Ras_GDP Ras-GDP Shp2_active->Ras_GDP Promotes GDP-GTP Exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK a a pERK->a Cell Proliferation, Survival PHPS1 PHPS1 PHPS1->Shp2_active Binds Active Site Allosteric_Inhibitor Allosteric Inhibitor (e.g., SHP099) Allosteric_Inhibitor->Shp2_inactive Stabilizes Inactive State

Shp2 signaling pathway and points of inhibition.

PHPS1 acts as a classical competitive inhibitor, occupying the catalytic site of activated Shp2 and preventing it from dephosphorylating its substrates. Allosteric inhibitors, conversely, bind to a pocket that is accessible in the inactive conformation of Shp2, effectively locking the enzyme in this state and preventing its activation. This leads to a more profound and sustained inhibition of the downstream RAS-ERK pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PHPS1 and allosteric Shp2 inhibitors are provided below.

Shp2 Enzymatic Assay

This assay measures the direct inhibitory effect of compounds on Shp2's phosphatase activity.

Materials:

  • Recombinant full-length Shp2 protein

  • Shp2 substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM EDTA, 5 mM DTT, and 0.05% BSA.

  • Test compounds (PHPS1 or allosteric inhibitors) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add the test compound to the assay buffer.

  • Add the recombinant Shp2 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow Shp2 Enzymatic Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Incubation1 Incubate compounds with Shp2 enzyme Compound_Prep->Incubation1 Reaction_Start Add DiFMUP substrate to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Measurement Measure fluorescence Incubation2->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis End End Analysis->End

Workflow for the Shp2 enzymatic assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within intact cells.

Materials:

  • Cells expressing Shp2 (e.g., KYSE-520).

  • Complete cell culture medium.

  • Test compounds (PHPS1 or allosteric inhibitors) dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).

Procedure:

  • Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble Shp2 in each sample by Western blotting using an anti-Shp2 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for pERK/ERK Pathway Analysis

This technique is used to assess the downstream effects of Shp2 inhibition on the MAPK pathway.

Materials:

  • Cells treated with Shp2 inhibitors.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-pERK, anti-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

Conclusion

PHPS1 and allosteric Shp2 inhibitors represent two distinct and valuable classes of tools for studying Shp2 biology and for potential therapeutic development. PHPS1, as an active-site inhibitor, has been instrumental in elucidating the role of Shp2 in various cellular processes. However, the development of allosteric inhibitors like SHP099, TNO155, and RMC-4630 has marked a significant advancement in the field. These molecules exhibit superior potency and selectivity, along with favorable pharmacokinetic properties, making them promising candidates for clinical investigation. The choice between these inhibitor classes will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in that selection process.

References

Evaluating the Potency of PHPS1 Sodium: A Comparative Guide to SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of PHPS1 sodium's potency as an inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Through a comparative analysis of inhibition constants (Ki values) and detailed experimental methodologies, this document serves as a valuable resource for researchers engaged in signal transduction and drug discovery.

Comparative Analysis of SHP2 Inhibitor Potency

This compound has been identified as a potent and selective inhibitor of Shp2, a critical node in cellular signaling pathways implicated in various diseases, including cancer. The inhibitory constant (Ki) is a crucial metric for quantifying the potency of an inhibitor, with lower values indicating higher potency.

The table below summarizes the Ki values of this compound against Shp2 and other protein tyrosine phosphatases (PTPs), alongside a comparison with other known SHP2 inhibitors. This data highlights the selectivity profile of each compound.

Compound NameTarget PTPKi (µM)IC50 (µM)Notes
This compound Shp2 0.73 [1][2][3]-Potent and selective for Shp2.
Shp110.7[2][4]-Demonstrates over 14-fold selectivity for Shp2 over Shp1.
PTP1B5.8-Shows approximately 8-fold selectivity for Shp2 over PTP1B.
NSC-87877Shp2-0.318Potent inhibitor but shows poor selectivity over Shp1.
Shp1-0.335
PTP1B-1.691
SHP099Shp2 (WT)-0.07A potent allosteric inhibitor.
Compound 29Shp2-9.8
Shp1-72.7
CryptotanshinoneShp2-22.50
Shp1-~39.6Approximately 1.76-fold selective for Shp2.
Compound C21Shp24.6-Shows good selectivity over a panel of other PTPs.
Shp1-14
PTP1B-118

Experimental Protocols for Determining Ki Values

The determination of an inhibitor's Ki value is critical for its characterization. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other SHP2 inhibitors.

Protocol 1: In Vitro SHP2 Phosphatase Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the enzymatic activity of SHP2 and the potency of its inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant SHP2 protein to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted inhibitor solution. b. Add 10 µL of the diluted SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (prepared in assay buffer). The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for accurate Ki determination.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Record data points every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Protocol 2: Determination of Michaelis-Menten Constant (Km)

To accurately calculate the Ki value, the Km of the substrate for the enzyme must be determined.

Procedure:

  • Follow the general procedure for the phosphatase activity assay described above.

  • Instead of varying the inhibitor concentration, keep the enzyme concentration constant and vary the concentration of the DiFMUP substrate over a wide range (e.g., 0.1x to 10x the expected Km).

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex biological processes involved in SHP2 signaling and the experimental approaches used to study them.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 Phosphorylation SOS SOS Grb2->SOS SHP2 SHP2 Gab1->SHP2 Recruitment SHP2->Gab1 Dephosphorylation (pY) Ras Ras SHP2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PHPS1 This compound PHPS1->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Ki_Determination_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Enzyme_Prep Prepare SHP2 Enzyme and Substrate (DiFMUP) Assay Perform Fluorometric Phosphatase Assay Enzyme_Prep->Assay Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Assay Measurement Measure Fluorescence Increase Over Time Assay->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc IC50_Det Determine IC50 from Dose-Response Curve Velocity_Calc->IC50_Det Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Det->Ki_Calc Km_Det Determine Km from Substrate Titration Km_Det->Ki_Calc

Caption: Workflow for determining the Ki value of an SHP2 inhibitor.

References

Safety Operating Guide

Essential Safety and Handling Guide for PHPS1 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of PHPS1 Sodium Salt.

This compound salt, scientifically known as 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt, is a potent and selective inhibitor of the Shp2 (PTPN11) protein tyrosine phosphatase.[1][2][3] As a valuable tool in laboratory research, particularly in studies related to cell signaling, cancer, and developmental biology, ensuring its safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.

Personal Protective Equipment (PPE)

When handling this compound salt, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or latex gloves are suitable. Inspect gloves for any signs of degradation or puncture before use.
Body Protective clothing/Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Eyes/Face Safety glasses with side shields or Goggles, Face shieldGoggles should be worn when there is a risk of splashing. A face shield offers additional protection.
Respiratory Fume hood or approved respiratorWork in a well-ventilated area, preferably within a certified chemical fume hood. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All work with this compound salt should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eye Wash Station and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid creating dust. Weigh the necessary amount in a fume hood.

  • Dissolving: this compound salt is soluble in DMSO. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • During Use: Keep containers of this compound salt tightly closed when not in use. Avoid contact with skin, eyes, and clothing.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound salt and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Salt Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of as hazardous waste in accordance with institutional protocols.
Empty Containers Handle uncleaned containers as you would the product itself. Do not reuse empty containers. Dispose of as hazardous waste.

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed, labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound salt.

PHPS1_Sodium_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_PostHandling Post-Handling cluster_Disposal Waste Disposal Prep Gather Materials & Reagents Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid PHPS1 Don_PPE->Weigh Proceed to Handling Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Clean Clean Work Area Experiment->Clean Experiment Complete Waste_Chem Dispose of Chemical Waste Experiment->Waste_Chem Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Waste_PPE Dispose of Contaminated PPE Doff_PPE->Waste_PPE Waste_Chem->Waste_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.